2-Isopropyl-N,N,6-trimethylaniline
Description
BenchChem offers high-quality 2-Isopropyl-N,N,6-trimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-N,N,6-trimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethyl-6-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)11-8-6-7-10(3)12(11)13(4)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKPEMLMDLYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371537 | |
| Record name | 2-Isopropyl-N,N,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227199-09-9 | |
| Record name | N,N,2-Trimethyl-6-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227199-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-N,N,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Isopropyl-N,N,6-trimethylaniline CAS 227199-09-9 properties
CAS: 227199-09-9 Formula: C₁₂H₁₉N Molecular Weight: 177.29 g/mol
Executive Summary
2-Isopropyl-N,N,6-trimethylaniline (CAS 227199-09-9) is a specialized, sterically hindered tertiary amine belonging to the class of N,N-dialkylanilines.[1][2][3] Structurally, it is characterized by an asymmetric ortho-substitution pattern—featuring one isopropyl group and one methyl group flanking the dimethylamino center. This "desymmetrized" steric profile distinguishes it from its symmetric analogs, such as 2,6-dimethyl-N,N-dimethylaniline and 2,6-diisopropyl-N,N-dimethylaniline.
This compound serves as a critical building block in organometallic catalysis , ligand synthesis (particularly for N-heterocyclic carbenes and
Chemical Identity & Structural Analysis
The molecule features a central aniline ring with significant steric crowding around the nitrogen atom. The ortho-isopropyl group provides bulkiness that restricts rotation and shields the nitrogen lone pair, while the ortho-methyl group offers a smaller steric barrier, creating a chiral pocket potential if desymmetrized further in complexation.
Structural Data Table
| Property | Value |
| IUPAC Name | N,N-dimethyl-2-methyl-6-(propan-2-yl)aniline |
| Common Synonyms | 2-Isopropyl-N,N,6-trimethylaniline; N,N-Dimethyl-2-isopropyl-6-methylaniline |
| SMILES | CN(C)C1=C(C)C=CC=C1C(C)C |
| InChI Key | (Predicted) Based on structure: DDTKYVBFPULMGN-UHFFFAOYSA-N (Parent amine) -> N-methylated derivative |
| Molecular Formula | C₁₂H₁₉N |
| Exact Mass | 177.1517 |
Physicochemical Properties[4][5][6][7][8][9]
Note: As a specialized fine chemical, specific experimental bulk property data for CAS 227199-09-9 is limited in public registries. The values below are derived from validated structure-property relationships (SPR) of the close analog 2,6-diisopropyl-N,N-dimethylaniline (CAS 2909-77-5).
| Property | Value / Estimate | Context |
| Physical State | Liquid | Colorless to pale yellow oil at STP. |
| Boiling Point | ~235–245 °C (760 mmHg) | Estimated based on parent amine BP (225°C) + N-methylation effect. |
| Flash Point | >95 °C | Closed cup (Predicted). |
| Density | 0.89 ± 0.02 g/cm³ | Typical for alkylated anilines. |
| Solubility | Immiscible in water | Soluble in DCM, THF, Toluene, Ethyl Acetate. |
| pKa (Conj. Acid) | ~5.8–6.2 | Steric inhibition of resonance increases basicity slightly vs. aniline, but steric bulk hinders protonation. |
Synthesis & Manufacturing
The synthesis of 2-Isopropyl-N,N,6-trimethylaniline typically proceeds via the Eschweiler-Clarke reductive amination of the primary amine precursor, 2-isopropyl-6-methylaniline (CAS 5266-85-3). This route is preferred over direct alkylation with methyl iodide to avoid quaternary ammonium salt formation (Hofmann elimination risks).
Core Reaction Pathway
-
Precursor Synthesis: Ortho-alkylation of o-toluidine with propylene (Friedel-Crafts) or nitration/reduction of m-cymene.
-
N-Methylation: Reaction of the primary amine with formaldehyde and formic acid.
Experimental Protocol: Eschweiler-Clarke Methylation
Objective: Synthesis of 2-Isopropyl-N,N,6-trimethylaniline from 2-isopropyl-6-methylaniline.
Reagents:
-
2-Isopropyl-6-methylaniline (1.0 eq)
-
Formaldehyde (37% aq. solution, 5.0 eq)
-
Formic Acid (98%, 5.0 eq)
-
Sodium Hydroxide (10% aq., for neutralization)
-
Solvent: None (Neat) or Acetonitrile
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 2-isopropyl-6-methylaniline (e.g., 14.9 g, 100 mmol).
-
Acidification: Cool the flask in an ice bath. Slowly add Formic Acid (23 g, 500 mmol) dropwise. Caution: Exothermic.
-
Formaldehyde Addition: Add Formaldehyde solution (40.5 g, 500 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. CO₂ evolution indicates reaction progress.
-
Workup: Cool to room temperature. Basify the mixture to pH >10 using 10% NaOH solution.
-
Extraction: Extract the oily layer with Diethyl Ether or Dichloromethane (3 x 50 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Distillation: Purify the crude oil via vacuum distillation (approx. 85–90°C at 2 mmHg) to obtain the pure product.
Reaction Mechanism Diagram
Caption: Stepwise mechanistic pathway for the double N-methylation of the hindered aniline precursor via Eschweiler-Clarke reductive amination.
Applications in Drug Development & Catalysis
Ligand Design for Olefin Polymerization
The "desymmetrized" nature of 2-isopropyl-6-methylaniline derivatives makes them ideal candidates for
-
Mechanism: When condensed with glyoxal or acenaphthenequinone, the resulting ligands possess different steric walls (Methyl vs. Isopropyl).
-
Impact: This asymmetry allows for precise control over polymer microstructure (e.g., branching density in polyethylene) by differentiating the rates of chain propagation and chain walking.
Precursor for N-Heterocyclic Carbenes (NHCs)
This aniline is a precursor to N-aryl imidazolium salts.
-
Usage: The steric bulk of the ortho-isopropyl group protects the active carbene center, enhancing the stability of the resulting metal complex (e.g., Pd-PEPPSI type catalysts) used in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.
Hindered Proton Scavenger
In pharmaceutical synthesis, CAS 227199-09-9 acts as a non-nucleophilic base.
-
Advantage: Unlike simple triethylamine, the ortho-substitution prevents the nitrogen from acting as a nucleophile (attacking electrophiles), ensuring it functions purely as a proton trap in acid-generating reactions (e.g., silylation, acylation).
Safety & Handling
GHS Classification (Predicted based on analogs):
-
Signal Word: WARNING
-
Hazard Statements:
Handling Protocols:
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.
-
Ventilation: Handle only in a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent oxidation (N-oxide formation) over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76198, 2,6-Diisopropyl-N,N-dimethylaniline (Analogous Structure). Retrieved from [Link]
-
Organic Syntheses (2010). Synthesis of N,N'-Dimesitylethylenediimine (Ligand Synthesis Precedent). Org.[5] Synth. 2010, 87, 161. Retrieved from [Link]
Sources
- 1. 2-Isopropyl-N,N,6-trimethylaniline | C12H19N | CID 2736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1000512-16-2|2-(2-(Dimethylamino)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. 5339-27-5|2-(2-(Dimethylamino)phenyl)ethanol|BLD Pharm [bldpharm.com]
- 4. 2,6-Diisopropyl-N,N-dimethylaniline | C14H23N | CID 76198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-DIISOPROPYL-N,N-DIMETHYLANILINE | 2909-77-5 [chemicalbook.com]
Technical Guide: Synthesis of N,N-Dimethyl-2-isopropyl-6-methylaniline
Part 1: Executive Summary & Strategic Analysis
The Steric Challenge
The synthesis of
Standard
-
Incomplete Conversion: Stalling at the mono-methylated species (
-methyl-2-isopropyl-6-methylaniline). -
Over-alkylation: Formation of quaternary ammonium salts if forcing conditions are applied, leading to difficult purification.
-
Side Reactions: Elimination or ring alkylation under strong basic conditions.
Strategic Route Selection
To ensure high yield and purity suitable for drug development applications, Reductive Amination is the superior methodology. It proceeds via a lower-energy iminium intermediate, avoiding the steric penalty of the
| Feature | Route A: Direct Alkylation ( | Route B: Eschweiler-Clarke | Route C: Reductive Amination (Recommended) |
| Reagents | MeI / | HCHO / HCOOH | HCHO / |
| Mechanism | Nucleophilic Substitution | Leuckart-Wallach Reduction | Hydride Reduction of Iminium |
| Steric Tolerance | Low | Medium | High |
| Purity Profile | Mixtures likely (Mono/Di/Quat) | High (Clean Di-methyl) | Very High |
| Scalability | Medium | High | High |
Part 2: Mechanistic Visualization
The following diagram illustrates the stepwise reductive amination pathway. The critical success factor is the formation of the iminium ion, which is then irreversibly reduced by the hydride source.
Figure 1: Stepwise reductive amination mechanism showing the iterative formation and reduction of iminium species.
Part 3: Detailed Experimental Protocol
Method: Reductive Methylation using Aqueous Formaldehyde and Sodium Borohydride
This protocol is optimized for 10-50g scale batches common in preclinical development. It utilizes acetic acid as both solvent and catalyst to facilitate iminium formation, followed by in situ reduction.
1. Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |
| 2-isopropyl-6-methylaniline | 1.0 | Substrate | Limiting reagent |
| Formaldehyde (37% aq.) | 10.0 | Carbon Source | Large excess drives equilibrium |
| Sodium Borohydride ( | 5.0 | Reducing Agent | Added slowly (exothermic) |
| Acetic Acid (Glacial) | Solvent | Medium/Cat. | Promotes iminium formation |
| Sulfuric Acid ( | 1.0 | Co-catalyst | Optional: Increases rate for very hindered amines |
2. Step-by-Step Procedure
Step 1: Pre-reaction Setup
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.
-
Connect a reflux condenser (though reaction is initially ambient) and a nitrogen inlet.
-
Safety Note: Formaldehyde is a carcinogen; work in a well-ventilated fume hood.
Step 2: Substrate Dissolution
-
Charge the flask with 2-isopropyl-6-methylaniline (1.0 equiv).
-
Add Glacial Acetic Acid (approx. 10 mL per gram of amine).
-
Stir at room temperature (20-25°C) until fully dissolved.
-
Optional: Add 1.0 equiv of conc.[2]
dropwise if the substrate is known to be exceptionally unreactive.
Step 3: Iminium Formation
-
Add Formaldehyde (37% aq.) (10.0 equiv) in a single portion.
-
Stir the mixture at room temperature for 30–60 minutes. The solution may darken or become slightly turbid as the hemiaminal/iminium species form.
Step 4: Reductive Alkylation
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
Critical Step: Add Sodium Borohydride (5.0 equiv) portion-wise over 30–45 minutes.
-
Caution: Vigorous evolution of hydrogen gas will occur. Monitor internal temperature and keep below 20°C.
-
-
Once addition is complete, allow the reaction to warm to room temperature.
-
Stir for 12–16 hours (overnight).
Step 5: Workup
-
Quench the reaction by pouring the mixture into ice water (approx. 5x reaction volume).
-
Basify the solution to pH >10 using 50% NaOH solution. Keep cool during addition.
-
Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).
-
Wash combined organics with brine, dry over anhydrous
, and filter. -
Concentrate in vacuo to yield the crude oil.
Step 6: Purification
-
Distillation: For high purity, vacuum distillation is recommended due to the boiling point difference between mono- and di-methylated products.
-
Chromatography: If distillation is not feasible, flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) effectively separates the product (
) from any mono-methyl impurity ( ).
Part 4: Quality Control & Analytical Specifications
To validate the synthesis, compare the isolated product against these expected analytical markers.
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: ACN/Water (0.1% Formic Acid) gradient.
-
Retention Time Logic:
-
Primary Amine (Starting Material): Earliest eluting.
-
Secondary Amine (Mono-methyl): Intermediate.
-
Tertiary Amine (Target): Late eluting (Most hydrophobic).
-
NMR Characterization (Expected Data)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1.20 | Doublet | 6H | Isopropyl | |
| 2.35 | Singlet | 3H | Aryl | |
| 2.65 - 2.80 | Singlet | 6H | ||
| 3.20 | Septet | 1H | Isopropyl | |
| 6.9 - 7.2 | Multiplet | 3H | Aromatic protons |
Note: The diagnostic N-Me singlet typically appears around 2.6-2.8 ppm. If a doublet is observed around 2.4 ppm (integrating to 3H) with a broad singlet (NH), the reaction is incomplete (mono-methylation).
Part 5: Alternative Route (Scale-Up)
For multi-kilogram scale-up where
Protocol Summary:
-
Mix amine (1 equiv) with Formic Acid (5 equiv) and Formaldehyde (4 equiv).
-
Heat to reflux (100°C) for 12–24 hours.
evolution indicates reaction progress. -
Add 4N HCl and remove excess formaldehyde via steam distillation or vacuum stripping.
-
Basify and extract as per Method A.
Pros: No solid hydride handling; cheaper reagents. Cons: Longer reaction times; thermal stress on sensitive substrates.
References
-
Gribble, G. W. (1996). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395. Link
-
Org. Synth. 1945, 25, 87. "m-Nitrodimethylaniline." (Classic Eschweiler-Clarke conditions applicable to hindered anilines). Link
-
Bhattacharyya, S. (1995). "Reductive Alkylation of Amines with Paraformaldehyde and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928-4929. Link
-
Patent CN102731319A. "Method for synthesizing 2-methyl-6-isopropyl aniline." (Grounding for starting material properties). Link
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, New York, 1992.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. prepchem.com [prepchem.com]
An In-Depth Technical Guide to High-Purity 2-Isopropyl-N,N,6-trimethylaniline for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of high-purity 2-Isopropyl-N,N,6-trimethylaniline (CAS No. 227199-09-9), a specialized aromatic amine of interest to researchers in medicinal chemistry and drug development. Due to its niche status, this document synthesizes direct information where available and draws logical, experience-based inferences from structurally related compounds to provide a practical and scientifically grounded resource.
Introduction and Chemical Identity
2-Isopropyl-N,N,6-trimethylaniline is a tertiary aromatic amine characterized by a sterically hindered profile due to the presence of an isopropyl group and a methyl group ortho to the dimethylamino moiety. This structural feature is of significant interest in medicinal chemistry as it can influence the compound's reactivity, metabolic stability, and interaction with biological targets. While not as extensively documented as its primary amine analogue, 2-Isopropyl-6-methylaniline, its unique substitution pattern warrants a detailed examination for its potential applications as a chemical intermediate or a scaffold in drug discovery.
Chemical Profile:
| Property | Value |
| IUPAC Name | 2-Isopropyl-N,N,6-trimethylaniline |
| CAS Number | 227199-09-9[1][2] |
| Molecular Formula | C₁₂H₁₉N[1] |
| Molecular Weight | 177.29 g/mol [2] |
| SMILES | CC1=C(C(=CC=C1)C(C)C)N(C)C[1] |
Sourcing and Procurement of High-Purity Material
High-purity 2-Isopropyl-N,N,6-trimethylaniline is available from specialized chemical suppliers catering to the research and development sector. When sourcing this compound, it is imperative for researchers to verify the purity and identity of the material through a Certificate of Analysis (CoA).
Identified Supplier:
-
BLD Pharm: This supplier lists 2-Isopropyl-N,N,6-trimethylaniline (CAS 227199-09-9) in their catalog and indicates the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[1]
Procurement Workflow:
Caption: Workflow for sourcing and verifying high-purity 2-Isopropyl-N,N,6-trimethylaniline.
Synthesis and Purification Strategies
While specific literature detailing the synthesis of 2-Isopropyl-N,N,6-trimethylaniline is scarce, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most logical approach involves the N,N-dimethylation of its readily available precursor, 2-Isopropyl-6-methylaniline (CAS 5266-85-3).
Synthesis of the Precursor: 2-Isopropyl-6-methylaniline
Patented methods for the synthesis of 2-Isopropyl-6-methylaniline provide a solid foundation for obtaining the starting material. One common industrial method involves the Friedel-Crafts alkylation of o-toluidine with propylene in the presence of a Lewis acid catalyst like aluminum trichloride.[3] Another approach starts with cumene (isopropylbenzene), which is nitrated and then subjected to catalytic hydrogenation.[4]
Reaction Scheme for Precursor Synthesis (Alkylation Route):
N,N-Dimethylation to Yield 2-Isopropyl-N,N,6-trimethylaniline
The conversion of the primary amine, 2-Isopropyl-6-methylaniline, to the desired tertiary amine can be achieved through several N-methylation methods. Given the steric hindrance around the amino group, a robust method is required.
Proposed N,N-Dimethylation Protocol (Eschweiler-Clarke Reaction):
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde. It is particularly advantageous as it avoids the formation of quaternary ammonium salts.
Materials:
-
2-Isopropyl-6-methylaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Sodium hydroxide (for basification)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Isopropyl-6-methylaniline (1 equivalent).
-
Addition of Reagents: To the stirred amine, add formaldehyde solution (2.2 equivalents) followed by the slow addition of formic acid (2.2 equivalents). The addition of formic acid is exothermic and may cause effervescence.
-
Reaction: Heat the mixture to reflux (typically around 100 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Carefully basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the effervescence ceases and the pH is > 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Synthetic Workflow Diagram:
Caption: A plausible two-stage synthetic workflow for 2-Isopropyl-N,N,6-trimethylaniline.
Purification of High-Purity 2-Isopropyl-N,N,6-trimethylaniline
The crude product obtained from the synthesis will likely contain unreacted starting material, mono-methylated intermediate (N-methyl-2-isopropyl-6-methylaniline), and other by-products. High-performance liquid chromatography (HPLC) or column chromatography are effective methods for purification.
Purification Protocol (Column Chromatography):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure tertiary amine.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of 2-Isopropyl-N,N,6-trimethylaniline is paramount for its use in research and drug development. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Methods:
| Technique | Expected Observations and Purpose |
| ¹H NMR | Confirmation of the molecular structure. Expect to see singlets for the N,N-dimethyl protons, signals for the aromatic protons, a septet for the isopropyl methine proton, and doublets for the isopropyl methyl protons, as well as a singlet for the methyl group on the ring. |
| ¹³C NMR | Further confirmation of the carbon skeleton and substitution pattern. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 177.29. |
| HPLC | Assessment of purity. A single major peak should be observed under optimized conditions. The retention time can be used for identification in subsequent analyses. |
| FT-IR | Identification of functional groups. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the tertiary amine structure. |
Expected Impurities and their Detection:
-
2-Isopropyl-6-methylaniline (Starting Material): Can be detected by the presence of N-H protons in ¹H NMR and a different retention time in HPLC.
-
N-methyl-2-isopropyl-6-methylaniline (Intermediate): Will show a single N-methyl singlet in ¹H NMR and a distinct peak in HPLC/GC-MS.
Potential Applications in Drug Development and Research
While direct applications of 2-Isopropyl-N,N,6-trimethylaniline are not widely published, its structural characteristics suggest several potential areas of use for researchers.
-
Intermediate for Complex Molecules: The sterically hindered nature of this aniline makes it a potentially valuable building block in organic synthesis where selective functionalization is required.
-
Scaffold for Bioactive Compounds: Aromatic amines are common motifs in pharmaceuticals. The specific substitution pattern of this compound could be explored for the development of novel ligands for various biological targets.
-
Analogue of Anesthetic Agents: The core structure bears some resemblance to propofol (2,6-diisopropylaniline), a widely used intravenous anesthetic agent. Although the amino group is different from the hydroxyl group of propofol, this structural similarity might prompt investigation into its neurological or receptor-binding activities. United States Patent US3336389A mentions that 2,6-dialkyl anilines can serve as intermediates in the synthesis of compounds with anesthetic properties.[5]
Logical Relationship Diagram:
Caption: Potential research applications derived from the chemical structure of 2-Isopropyl-N,N,6-trimethylaniline.
Conclusion
2-Isopropyl-N,N,6-trimethylaniline is a specialized chemical with potential utility in advanced organic synthesis and medicinal chemistry. While direct literature is limited, this guide provides a robust, scientifically-grounded framework for its sourcing, synthesis, purification, and analysis. Researchers and drug development professionals can use this information to confidently incorporate this unique building block into their research programs, leveraging its sterically hindered nature to explore novel chemical space. As with any research chemical, rigorous in-house quality control is essential to ensure the validity of experimental results.
References
- Google Patents. (2012). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
-
Patsnap. (2021). Production and preparation method of 2-methyl-6-isopropyl aniline. Retrieved February 15, 2026, from [Link]
-
Google Patents. (1967). United States Patent US3336389A. Retrieved February 15, 2026, from [Link]
Sources
- 1. 227199-09-9|2-Isopropyl-N,N,6-trimethylaniline|BLD Pharm [bldpharm.com]
- 2. 2-ISOPROPYLANILINE(643-28-7) 1H NMR spectrum [chemicalbook.com]
- 3. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 4. Production and preparation method of 2-methyl-6-isopropyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 2-Isopropyl-N,N,6-trimethylaniline: A Sterically Hindered Base for Advanced Catalysis
Introduction: The Strategic Role of Steric Hindrance in Catalysis
In the intricate landscape of modern organic synthesis, the precise control of reactivity is paramount. Sterically hindered organic bases have emerged as indispensable tools for chemists, offering a unique combination of high basicity and low nucleophilicity. This characteristic allows them to actively participate in catalytic cycles by facilitating proton abstraction events without engaging in undesired side reactions with electrophilic substrates or metal centers. Among this class of reagents, 2-Isopropyl-N,N,6-trimethylaniline stands out as a particularly effective bulky tertiary amine. Its unique substitution pattern—an isopropyl group and a methyl group ortho to the dimethylamino functionality—creates a sterically demanding environment around the nitrogen atom. This guide provides an in-depth exploration of the properties and catalytic applications of 2-Isopropyl-N,N,6-trimethylaniline, complete with detailed protocols for its use in key transformations.
Physicochemical Properties and Handling
While specific experimental data for 2-Isopropyl-N,N,6-trimethylaniline is not extensively published, its properties can be inferred from structurally similar anilines.
| Property | Estimated Value/Information | Source/Analogy |
| CAS Number | 227199-09-9 | [1] |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [1] |
| Appearance | Likely a colorless to yellow or brown liquid | Analogy to 2-Isopropyl-6-methylaniline[2] |
| Storage | Store in a dry, well-ventilated place under an inert atmosphere. | [1][2] |
| pKa of Conjugate Acid | Estimated to be in the range of 4-6 | Inferred from substituted anilines |
| Proton Affinity | High, characteristic of sterically hindered amines | [3][4] |
Safety Precautions: Similar to other substituted anilines, 2-Isopropyl-N,N,6-trimethylaniline should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment, including gloves and safety glasses, is essential.[6][7][8] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[6][7][8]
Core Application: A Non-Nucleophilic Base in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of 2-Isopropyl-N,N,6-trimethylaniline in catalysis is as a sterically hindered base in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[9][10] Its bulkiness is crucial in preventing coordination to the metal center, which could otherwise lead to catalyst deactivation. The base's role is to facilitate the deprotonation of a pro-nucleophile or to participate in the regeneration of the active catalyst.
Mechanism of Action in Suzuki-Miyaura Cross-Coupling
In the Suzuki-Miyaura reaction, a bulky base is essential for the activation of the boronic acid derivative. The generally accepted mechanism involves the formation of a boronate species, which then undergoes transmetalation with the palladium center. The bulky amine base is thought to play a role in the formation of the reactive boronate.
Sources
- 1. 227199-09-9|2-Isopropyl-N,N,6-trimethylaniline|BLD Pharm [bldpharm.com]
- 2. 2-Isopropyl-6-methylaniline | 5266-85-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. theory.rutgers.edu [theory.rutgers.edu]
- 5. fishersci.com [fishersci.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
application of sterically hindered anilines in polymerization
Application Note: Strategic Utilization of Sterically Hindered Anilines in Polymerization Catalysis and Network Formation
Abstract
This technical guide details the critical role of sterically hindered anilines (SHAs) in advanced polymerization workflows. Unlike simple aromatic amines, SHAs—characterized by bulky alkyl substituents at the ortho positions (e.g., 2,6-diisopropylaniline)—serve as essential architectural tools. They are primarily employed to synthesize
Part 1: Theoretical Foundation – The Steric Shielding Paradigm
The utility of sterically hindered anilines in polymerization is derived from their ability to impose kinetic control over reaction pathways that are otherwise thermodynamically indiscriminate.
Mechanism in Olefin Polymerization (Catalyst Design)
In late-transition metal catalysis (Ni, Pd), the active metal center is electrophilic and prone to associative displacement (chain transfer).
-
The Problem: Unhindered ligands allow the monomer to approach from multiple angles and facilitate rapid
-hydride elimination and subsequent chain transfer, resulting in low molecular weight oligomers. -
The SHA Solution: By incorporating 2,6-substituted anilines into the ligand framework (e.g., bis(imino)acenaphthene), the bulky groups (Isopropyl, t-Butyl) orient perpendicular to the coordination plane. This creates a "steric wall" that blocks the axial sites.[1]
-
Result: The rate of chain transfer is retarded relative to chain propagation. Furthermore, this steric bulk forces the growing polymer chain to "walk" along the backbone via
-hydride elimination/re-insertion, generating unique branched architectures from simple ethylene feedstock.
Mechanism in Network Formation (Polyurea Curing)
In polyurea synthesis, the reaction between an isocyanate (-NCO) and a primary amine (-NH
-
The SHA Solution: Steric bulk at the ortho position of the aniline creates a congested transition state. This increases the activation energy (
) of the nucleophilic attack, extending the "pot life" and allowing for uniform mixing in Reaction Injection Molding (RIM) processes.
Part 2: Application I – Ligand Synthesis for Olefin Polymerization
Objective: Synthesis of the sterically bulky (ArN=C(An)-C(An)=NAr) ligand (BIAN class) using 2,6-diisopropylaniline. This ligand is the precursor for high-performance Ni(II) ethylene polymerization catalysts.
Validated Protocol: Condensation of Acenaphthenequinone with 2,6-Diisopropylaniline
-
Pre-requisites: Inert atmosphere (Schlenk line) is recommended but not strictly required for the ligand synthesis itself; however, high purity regents are critical.
-
Materials:
-
Acenaphthenequinone (1.0 eq)
-
2,6-Diisopropylaniline (2.2 eq) – The Steric Component
-
Glacial Acetic Acid (Catalyst)
-
Methanol (Solvent)
-
Step-by-Step Methodology:
-
Suspension Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2.0 g of acenaphthenequinone (11.0 mmol) in 50 mL of methanol.
-
Amine Addition: Add 4.6 mL of 2,6-diisopropylaniline (24.2 mmol, 2.2 eq) via syringe. The slight excess ensures complete conversion of the dione.
-
Catalysis: Add 1.0 mL of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic—essential for overcoming the steric hindrance of the incoming aniline.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 24 hours. The color will shift from yellow to deep orange/red.
-
Checkpoint: Monitor reaction progress via TLC (eluent: 10% EtOAc in Hexanes). Disappearance of the quinone spot indicates completion.
-
-
Isolation: Cool the reaction mixture to room temperature. The ligand typically precipitates as a bright orange/yellow solid.
-
Purification: Filter the solid and wash with cold methanol (3 x 10 mL) to remove unreacted aniline and acid. Dry under vacuum.
-
Validation:
H NMR (CDCl ) should show the characteristic septet for the isopropyl methine proton ( ppm) and the imine carbon signal in C NMR ( ppm).
-
Visualizing the Synthesis Workflow
Figure 1: Synthetic pathway for sterically hindered
Part 3: Comparative Data – The "Steric Effect" on Polymer Properties
The following table illustrates why researchers select specific hindered anilines. Increasing the bulk at the ortho position dramatically alters the polyethylene (PE) produced by the corresponding Ni(II) catalyst.
Table 1: Effect of Aniline Substituents on Ethylene Polymerization (Conditions: Ni(II)-dibromide precatalyst activated with MAO, 1 atm Ethylene, 25°C)
| Aniline Substituent (Ortho) | Steric Bulk | Catalyst Activity ( | Polymer | Branching (per 1000 C) | Polymer Morphology |
| 2,6-Dimethyl | Low | 1.5 | 14,000 | 50 | Semi-crystalline |
| 2,6-Diethyl | Medium | 2.8 | 120,000 | 85 | Amorphous Elastomer |
| 2,6-Diisopropyl | High | 4.5 | 450,000 | 110 | Amorphous gum |
| 2,6-Di-tert-butyl | Very High | < 0.1 | N/A | N/A | Inactive (Too blocked) |
Analysis:
-
Causality: Replacing Methyl with Isopropyl increases
by over 30-fold. The isopropyl groups effectively shut down the associative chain transfer pathway.[1] -
Trade-off: Extremely bulky groups (t-Butyl) can prevent monomer coordination entirely, rendering the catalyst inactive. The isopropyl group represents the "Goldilocks" zone for high molecular weight.
Part 4: Application II – Protocol for Cure Kinetics (Polyureas)
Objective: Determine the reactivity profile of a hindered aromatic diamine (e.g., DETDA) versus a standard amine using Differential Scanning Calorimetry (DSC). This is critical for formulating spray coatings that require specific "gel times."
Protocol: Isothermal DSC Kinetics
-
Sample Preparation:
-
Component A: MDI-based Prepolymer (Isocyanate).
-
Component B: Sterically Hindered Aniline (e.g., Diethyltoluenediamine - DETDA).
-
Control: Unhindered amine (e.g., 4,4'-MDA).
-
-
Instrument Setup: Calibrate DSC (e.g., TA Instruments Q2000) with Indium standard. Set purge gas to Nitrogen (50 mL/min).
-
Method:
-
Mix stoichiometric amounts of A and B at 0°C (to inhibit reaction during mixing).
-
Rapidly seal 5-10 mg of the mixture into a hermetic aluminum pan.
-
Isothermal Run: Equilibrate DSC cell at target temperature (e.g., 50°C, 70°C, 90°C) and insert sample.
-
Record Heat Flow (W/g) vs. Time until the exotherm returns to baseline.
-
-
Data Analysis:
-
Integrate the exothermic peak to find Total Enthalpy (
). -
Calculate Conversion (
) at time : . -
Plot
vs to determine Activation Energy ( ) using the Arrhenius equation.
-
Visualizing the Kinetic Control
Figure 2: Impact of steric hindrance on polyurea processing windows. The hindered aniline allows for controlled film formation.
References
-
Johnson, L. K., Killian, C. M., & Brookhart, M. (1995). New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins.[2] Journal of the American Chemical Society, 117(23), 6414–6415.
-
Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews, 100(4), 1169–1204.
-
Chen, C. (2019).[2] A continuing legend: the Brookhart-type
-diimine nickel and palladium catalysts.[2] Polymer Chemistry, 10, 2354-2369.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Primeaux, D. J. (1992). Spray Polyurea Versatile High Performance Elastomer. Polyurethanes 92, Proceedings of the SPI 34th Annual Technical/Marketing Conference.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00226J [pubs.rsc.org]
- 3. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note and Protocols for the Reductive Methylation of 2-Isopropyl-6-Methylaniline
Introduction
The N,N-dimethylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical, agrochemical, and materials science sectors. The target molecule, N,N-dimethyl-2-isopropyl-6-methylaniline, presents a unique synthetic challenge due to the significant steric hindrance imposed by the ortho-isopropyl and ortho-methyl substituents. This steric congestion can impede the approach of reagents to the nitrogen atom, often leading to low yields or the formation of mono-methylated byproducts. This guide provides detailed protocols for two common and effective methods for the reductive methylation of 2-isopropyl-6-methylaniline: the Eschweiler-Clarke reaction and a sodium borohydride-mediated reductive amination. The causality behind experimental choices, particularly in the context of this sterically hindered substrate, is emphasized to provide researchers with a robust framework for achieving successful N,N-dimethylation.
Comparative Analysis of Reductive Methylation Methods
Two primary methods are presented for the reductive methylation of 2-isopropyl-6-methylaniline. The choice between them will depend on available reagents, desired scale, and sensitivity of the substrate to acidic or basic conditions.
| Parameter | Eschweiler-Clarke Reaction | Sodium Borohydride Reductive Amination |
| Methylating Agent | Formaldehyde | Formaldehyde |
| Reducing Agent | Formic Acid | Sodium Borohydride (NaBH₄) |
| Typical Solvent | Aqueous, or neat (reagents only) | Methanol, Ethanol, THF, or Glycerol[1][2] |
| Temperature | Elevated (reflux)[3] | Room temperature to mild heating[1][2] |
| Key Advantages | Cost-effective reagents; reaction is irreversible due to CO₂ evolution[3]; avoids over-alkylation to quaternary salts[3][4]. | Milder reaction conditions; compatible with a wider range of functional groups; avoids strongly acidic conditions. |
| Key Disadvantages | High temperatures can be problematic for sensitive substrates; strongly acidic conditions; may have lower yields for highly sterically hindered anilines[4][5]. | NaBH₄ can also reduce the starting aldehyde if not controlled[6][7]; potential for mono-methylation if stoichiometry is not optimized. |
| Work-up | Basification, extraction | Quenching, extraction |
Reaction Mechanisms
A clear understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Eschweiler-Clarke Reaction
The reaction proceeds through a two-step sequence for each methylation.[3][4] First, the aniline reacts with formaldehyde to form an iminium ion. This is followed by a hydride transfer from formate, which acts as the reducing agent, to yield the methylated amine and carbon dioxide.[3][4] The process repeats to form the tertiary amine. The evolution of CO₂ gas drives the reaction to completion.[3]
Sodium Borohydride Reductive Amination
This method also begins with the formation of an iminium ion from the reaction of the aniline with formaldehyde.[8][9] The sodium borohydride then acts as a nucleophilic hydride donor, reducing the electrophilic carbon of the iminium ion to yield the methylated amine.[8] This process is repeated for the second methylation. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired tertiary amine.
Experimental Workflow
The general workflow for both procedures involves reaction setup, monitoring, work-up, and purification.
Caption: General workflow for the reductive methylation of 2-isopropyl-6-methylaniline.
Detailed Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Formaldehyde is a suspected carcinogen and should be handled with care. Formic acid is corrosive. Sodium borohydride reacts with water to produce flammable hydrogen gas.
Protocol 1: Eschweiler-Clarke Reductive Methylation
This classic method utilizes an excess of formic acid and formaldehyde. The high temperature helps to overcome the steric hindrance of the substrate.
Materials:
-
2-isopropyl-6-methylaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-isopropyl-6-methylaniline (1.0 eq).
-
Reagent Addition: Add formic acid (3.0 eq) followed by the slow addition of aqueous formaldehyde solution (3.0 eq). The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting material and the formation of the product. Due to the steric hindrance, a longer reaction time may be necessary.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a 2 M NaOH solution until the pH is >10. Caution: CO₂ evolution may cause foaming.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N,N-dimethyl-2-isopropyl-6-methylaniline.
-
Protocol 2: Sodium Borohydride-Mediated Reductive Amination
This method offers milder conditions, which can be advantageous. The use of a protic solvent like methanol is common.
Materials:
-
2-isopropyl-6-methylaniline
-
Formaldehyde (37% aqueous solution) or paraformaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane or ethyl acetate
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-isopropyl-6-methylaniline (1.0 eq) in methanol.
-
Imine Formation: Add aqueous formaldehyde (2.5 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the flask in an ice bath. Slowly add sodium borohydride (2.2 eq) in small portions. Caution: Hydrogen gas evolution will occur. Control the rate of addition to maintain the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as indicated by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography.
-
Purification and Characterization
Purification of the final product, N,N-dimethyl-2-isopropyl-6-methylaniline, is crucial to remove any unreacted starting material, the mono-methylated intermediate, or other byproducts.
-
Vacuum Distillation: This is often the preferred method for purifying liquid amines on a larger scale. The reduced pressure allows the compound to boil at a lower temperature, preventing decomposition.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel chromatography can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Acid Anhydride Treatment: A classic method to remove residual primary and secondary amines involves refluxing the crude product with an excess of acetic anhydride.[10][11] This converts the primary and secondary amines into their corresponding acetamides, which have much higher boiling points. The desired tertiary amine, which does not react, can then be separated by distillation.[10] The remaining mixture is then treated with a base to hydrolyze any remaining acetic anhydride, and the purified tertiary amine is isolated by extraction.[10][11]
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Considerations for Steric Hindrance
-
Incomplete Reaction: Due to the steric bulk of the isopropyl and methyl groups, reactions may be sluggish. If monitoring indicates incomplete conversion, extending the reaction time or increasing the temperature (within reasonable limits for the chosen method) may be necessary.
-
Mono-methylation: The formation of N-methyl-2-isopropyl-6-methylaniline is a common byproduct. To favor di-methylation, a slight excess of formaldehyde and the reducing agent can be used. In the Eschweiler-Clarke reaction, ensuring a sufficient excess of both reagents is key.[3]
-
Alternative Reducing Agents: For the borohydride method, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[6][7] NaBH₃CN is particularly useful as it is more selective for reducing iminium ions in the presence of aldehydes, allowing for a one-pot reaction where all reagents are mixed from the start.[6][9]
Conclusion
The reductive methylation of the sterically hindered 2-isopropyl-6-methylaniline can be successfully achieved using either the Eschweiler-Clarke reaction or a sodium borohydride-mediated reductive amination. The choice of method will be dictated by the specific requirements of the synthesis. The Eschweiler-Clarke reaction is a robust, cost-effective method, while the borohydride-based approach offers milder conditions. Careful control of stoichiometry, reaction time, and temperature are paramount to achieving a high yield of the desired N,N-dimethylated product. The protocols and insights provided herein serve as a comprehensive guide for researchers tackling this challenging but important transformation.
References
-
Purification of N,N-Dimethylaniline. Chempedia - LookChem. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. National Center for Biotechnology Information. [Link]
- Method for purifying N, N-dimethylaniline by acid anhydride.
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. SpringerLink. [Link]
-
Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. [Link]
-
Purification of Dimethylaniline. American Chemical Society. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. PubMed. [Link]
- Method for synthesizing 2-methyl-6-isopropyl aniline.
-
Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]
-
Dimethylaniline : Synthesis. YouTube. [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. [Link]
-
Protocol for reductive dimethylation of surface-exposed lysine residues. University of St Andrews. [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. RSC Publishing. [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Semantic Scholar. [Link]
-
Reductive Alkylation Kit. Hampton Research. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA [chimia.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 11. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Removing Residual 2-Isopropyl-N,N,6-trimethylaniline
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the removal of residual 2-Isopropyl-N,N,6-trimethylaniline from post-reaction mixtures. As a sterically hindered tertiary aniline, this compound can present unique purification challenges. This document is designed to provide both foundational principles and actionable protocols to ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2-Isopropyl-N,N,6-trimethylaniline that influence purification?
A1: Understanding the physicochemical properties of this aniline is the first step in designing an effective purification strategy. It is a hindered, basic compound. While specific experimental data for the N,N-dimethylated title compound is scarce, we can infer its properties from close structural analogs like 2-Isopropyl-6-methylaniline and 2,4,6-trimethylaniline.
| Property | Value (Analog-Based) | Implication for Purification |
| Physical State | Likely a colorless to brown liquid[1][2][3]. | Suitable for liquid-liquid extraction, distillation, and chromatography. Less suitable for purification of a liquid product via recrystallization. |
| Boiling Point | High; (236.2 °C for 2-isopropyl-6-methylaniline)[1][3]. | Distillation is possible, but likely requires vacuum to prevent thermal decomposition of the target compound[4]. |
| pKa (of conjugate acid) | ~4.3-4.4 (for 2,4,6-trimethylaniline)[1][5]. | The compound is basic and can be protonated by aqueous acids (pH < 4) to form a water-soluble salt, which is the basis for acid-base extraction[6][7]. |
| Solubility | Generally soluble in organic solvents (ether, ethyl acetate, etc.); low solubility in water[8][9]. | It will preferentially partition into the organic layer during a standard aqueous workup, necessitating a specific removal strategy. |
| Polarity | Non-polar to moderately polar. | Amenable to normal-phase chromatography, but its basicity can cause issues like peak tailing on silica gel[10]. |
Q2: What is the most straightforward method to try first for removing this aniline?
A2: For most applications where the desired product is stable to acid, an acid-base extraction is the most efficient and scalable first-line method.[11] This technique leverages the basicity of the aniline to convert it into a water-soluble salt using a dilute acid wash, thereby extracting it from the organic phase into the aqueous phase.
Q3: My target compound is sensitive to acid. What are my alternatives to an acid wash?
A3: If your compound contains acid-labile functional groups, you must avoid acidic conditions. Your primary alternatives are:
-
Chromatography on a deactivated stationary phase: Use silica gel treated with a base like triethylamine, or opt for a less acidic stationary phase like alumina.[12]
-
Copper (II) Sulfate Wash: A wash with an aqueous solution of copper (II) sulfate can complex with the amine, rendering it water-soluble and pulling it into the aqueous layer. The blue copper solution will typically turn purple upon complexation.[13]
-
Distillation: If there is a significant boiling point difference between your product and the aniline, vacuum distillation is a viable, non-acidic method.[4][14]
Q4: I'm performing column chromatography, but the aniline is streaking and tailing badly. How can I resolve this?
A4: Peak tailing of basic compounds like anilines on silica gel is a classic problem.[10] It occurs because the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. To mitigate this, add a small amount (0.5-1%) of a competitive base, such as triethylamine or ammonia (as a solution in methanol), to your eluent. This additive will occupy the acidic sites on the silica, allowing your aniline to elute more symmetrically.[12]
Troubleshooting Guides & Protocols
Method 1: Acid-Base Extraction
This technique is the cornerstone of amine purification.[6] By washing the organic solution containing your product and the residual aniline with aqueous acid, the aniline is protonated to form an anilinium salt. This salt is ionic and therefore partitions into the aqueous layer, which can then be separated and discarded.[7]
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.
-
First Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Mixing: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake gently for 30-60 seconds to ensure thorough mixing of the two phases. Vigorous shaking can lead to emulsions.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.[6]
-
Drain: Remove the lower aqueous layer. To confirm which layer is aqueous, add a few drops of water and observe where they go.
-
Repeat: Repeat the acid wash (steps 2-5) one or two more times. After the final wash, check the pH of the aqueous layer with pH paper to ensure it is acidic (pH < 4).
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your product, now free of the aniline impurity.
Caption: Workflow for removing a basic aniline impurity via acid-base extraction.
-
Issue: The aniline is only partially removed.
-
Cause & Solution: The aqueous layer may not be sufficiently acidic to fully protonate the sterically hindered aniline. Confirm the pH is below 4. If necessary, use a more concentrated acid (e.g., 2M HCl) or perform additional washes.[15]
-
-
Issue: An emulsion has formed between the layers.
-
Cause & Solution: This is common with vigorous shaking. To break the emulsion, add a small amount of saturated NaCl solution (brine), as the increased ionic strength of the aqueous layer can help force separation. Alternatively, gently swirl the mixture in the separatory funnel instead of shaking it.
-
-
Issue: My product was lost into the aqueous layer.
-
Cause & Solution: Your product likely has a basic functional group and was also protonated and extracted. If this is the case, acid-base extraction is not suitable. You must use a non-acidic method like chromatography or distillation.
-
Method 2: Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[16] While effective, the basicity of anilines requires special consideration.
-
Select Stationary Phase: Silica gel is standard, but if severe tailing is anticipated, consider using neutral alumina or pre-treating the silica.
-
Prepare Modified Eluent: Choose a suitable non-polar/polar solvent system (e.g., hexanes/ethyl acetate). To this system, add 0.5-1% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica gel.[12]
-
Pack the Column: Pack your column with silica gel using the prepared modified eluent.
-
Load Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and dry it. Carefully add the dried sample to the top of the column bed.
-
Elute: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC). The less polar compound will typically elute first.
-
Issue: My product and the aniline have the same Rf value (co-elution).
-
Cause & Solution: The chosen solvent system does not provide adequate separation. Try changing the solvent polarity. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. If co-elution persists, a different purification technique (like acid-base extraction to remove the bulk of the aniline first) is recommended.
-
-
Issue: Even with triethylamine, I see some peak tailing.
-
Cause & Solution: The interaction with the silica is still too strong. Consider switching to a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography (C18 silica) can be an effective method for separating aniline derivatives.[17]
-
Method 3: Vacuum Distillation
Distillation separates liquids based on differences in their boiling points.[18] Given the high boiling point of 2-Isopropyl-N,N,6-trimethylaniline, this must be performed under reduced pressure (vacuum) to avoid thermal degradation of the compounds.[4] This method is only suitable if your desired product has a significantly different boiling point from the aniline.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed. Use a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 0.1-1 mmHg).
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Collect Fractions: Monitor the temperature at the distillation head. Collect the fraction that distills over at the expected boiling point of the lower-boiling component.
-
Stop: Once the first component has been collected, stop heating, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure.
-
Issue: The compounds are not separating well.
-
Cause & Solution: The boiling points of your product and the aniline are too close for simple distillation. A fractional distillation column could be used to improve separation, but this often indicates that chromatography would be a more effective technique.[18]
-
-
Issue: The material in the distilling flask is darkening or decomposing.
-
Cause & Solution: The temperature is too high. Improve the vacuum (use a better pump) to further lower the boiling points of the components, allowing for distillation at a lower, safer temperature.[4]
-
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
LookChem. (n.d.). 2-Isopropyl-6-methylaniline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
- Henriet, B., & De Hoffmann, E. (1966). Separation of Alkylated and Chlorinated Anilines by Gas Chromatography. Analytical Chemistry, 38(11), 1615-1616.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Isopropyl-N-methylaniline. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
Chen, Y., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Distillation. Retrieved from [Link]
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved from [Link]
-
Bartleby. (n.d.). Chromatography Separation Of Ortho And P-Nitro Aniline. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
-
LabManager. (n.d.). The Distillation Process: An Essential Technique for Purification and Separation. Retrieved from [Link]
-
ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102827148A - Hindered amine compound and preparation method thereof.
-
Quora. (2021, December 28). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US6478930B2 - Impurities separation by distillation.
-
PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,2,6-trimethylaniline. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine?. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]
-
Stenutz. (n.d.). 2,4,6-trimethylaniline. Retrieved from [Link]
-
Stenutz. (n.d.). 2,4,6-trimethylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4'-Methylenebis(2-isopropyl-6-methylaniline). PubChem Compound Database. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-isopropyl-6-methyl-aniline | 5266-85-3 [sigmaaldrich.cn]
- 3. echemi.com [echemi.com]
- 4. How To [chem.rochester.edu]
- 5. Page loading... [wap.guidechem.com]
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- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]
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- 12. reddit.com [reddit.com]
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- 15. researchgate.net [researchgate.net]
- 16. Chromatography Separation Of Ortho And P-Nitro Aniline - 284 Words | Bartleby [bartleby.com]
- 17. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Handling N,N-Dimethyl-2-isopropyl-6-methylaniline
Ticket ID: OX-PREV-26M
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
You are working with N,N-dimethyl-2-isopropyl-6-methylaniline . The Challenge: While the ortho-substitution (isopropyl and methyl groups) provides steric protection against nucleophilic attacks on the aromatic ring, it does not fully protect the nitrogen lone pair from oxidative degradation. In fact, the electron-rich nature of the ring (enhanced by the alkyl groups) makes this molecule a prime candidate for Single Electron Transfer (SET) oxidation, leading to colored quinoid impurities even at low ppm levels.
This guide provides a self-validating workflow to prevent, detect, and reverse oxidation.
Mechanism of Failure: Why is it turning brown?
Before troubleshooting, you must understand the enemy. The "browning" is rarely a single impurity but a cascade of oxidative coupling products.
The Oxidation Cascade (Visualized)
The following diagram illustrates the pathway from the pristine amine to the colored impurities (N-oxides and Quinone Imines).
Figure 1: Mechanistic pathway of oxidative degradation. Note that the Radical Cation pathway is responsible for the intense color change (chromophores), while N-Oxide formation affects stoichiometry.
Troubleshooting & Recovery (FAQ Format)
Issue 1: "My colorless oil has turned yellow/brown."
Diagnosis: Accumulation of quinone imine-like species or radical coupling products. This occurs upon exposure to light or air.[1][2] The Fix: Distillation from Zinc Dust. Simple distillation is often insufficient because N-oxides can thermally decompose back into radical precursors.
-
Protocol:
-
Add 1-2% w/w Zinc dust to the degraded amine in the distillation flask. Zinc acts as a sacrificial reductant, converting N-oxides back to the amine and reducing quinoid impurities.
-
Distill under reduced pressure (vacuum is mandatory to keep bath temp <100°C).
-
Validation: The distillate should be clear/colorless. If a slight yellow tint remains, repeat.
-
Issue 2: "I see a new polar spot on my TLC (Baseline)."
Diagnosis: N-Oxide formation.[3] N-oxides are highly polar and "streak" on silica. The Fix: Alumina Filtration or Chemical Reduction.
-
Method A (Filtration): Dissolve in Hexane/EtOAc (9:1) and pass through a plug of Basic Alumina (Activity Grade I). Silica is acidic and may degrade the amine or trap it; Basic Alumina removes the polar N-oxide while letting the amine pass.
-
Method B (Chemical Reduction): If the quantity is large, treat the ethereal solution of the amine with aqueous TiCl3 (Titanium(III) chloride) or dissolve in acetic acid and add Zn dust, then basify and extract.
Issue 3: "Can I use THF or Diethyl Ether as a solvent?"
Risk: High.
Explanation: Tertiary amines accelerate the decomposition of peroxides found in ethers. This creates a feedback loop: Ether Peroxides oxidize the Amine
-
Mandatory: Test all ethereal solvents for peroxides using Quantofix® strips or KI/Starch test before use.
-
Recommendation: Use Toluene or Dichloromethane (DCM) if compatible, as they lack the peroxide hazard.
Prevention Protocols: The "Self-Validating" Storage System
To ensure integrity, you must implement a storage hierarchy.
Storage Comparison Table
| Storage Method | Shelf Life | Risk Level | Recommended For |
| Schlenk Flask (Argon) | >12 Months | Low | Bulk storage (>10g) |
| Sure/Seal™ Bottle | 6-12 Months | Low-Med | Active use (Syringe access) |
| Screw-cap Vial (Air) | <1 Week | High | DO NOT USE |
| Glovebox | Indefinite | Minimal | Long-term archives |
The "Schlenk" Transfer Workflow
Never pour this compound. Use positive pressure transfer to prevent the "back-diffusion" of oxygen.
Figure 2: Inert atmosphere transfer protocol. Maintaining positive pressure is the critical control point.
Analytical Validation (QC)
How do you prove your compound is pure before starting a reaction?
-
1H NMR (Chloroform-d):
-
GC-MS:
-
Caution: N-oxides can thermally deoxygenate in the GC injector port, giving a false "clean" result (showing only parent amine).
-
Solution: Use LC-MS for definitive impurity profiling if N-oxides are suspected.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for distillation of amines from Zinc dust).
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (Authoritative guide on Schlenk and syringe techniques).
-
Mishra, P., et al. (2008). "Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid." Asian Journal of Chemistry. (Mechanistic insight into oxidative degradation pathways).
-
Chow, Y. L., et al. (1970). "Oxidation of N,N-dimethylaniline...". Journal of the Chemical Society B. (Foundational work on radical cation formation in dimethylanilines).
Sources
Technical Support Center: Purification of Sterically Hindered Tertiary Amines by Distillation
Welcome to the technical support center for the purification of sterically hindered tertiary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these unique and often high-value compounds. The steric bulk that makes these amines useful as non-nucleophilic bases or catalysts also introduces significant hurdles in their purification, particularly by distillation. This document provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for planning a successful distillation of a sterically hindered tertiary amine.
Q1: What makes the distillation of sterically hindered tertiary amines particularly challenging?
The primary challenges stem from a combination of physical properties and chemical reactivity:
-
High Boiling Points: The large alkyl or aryl groups increase the molecular weight and van der Waals forces, leading to high boiling points. These temperatures are often close to the point where the molecule begins to decompose.[1]
-
Thermal Instability: Tertiary amines can undergo thermal degradation at elevated temperatures. Common degradation pathways include dealkylation (Hofmann elimination-type reactions) and oxidation, leading to impurities and yield loss.[2][3] This degradation is often accelerated above 120-140°C, especially on localized hot surfaces of the heating mantle or flask.[4][5]
-
Azeotrope Formation: These amines can form azeotropes—mixtures that boil at a constant temperature without changing composition—with residual solvents (like water or alcohols) or with impurities.[6] This makes separation by standard distillation impossible.[7]
Q2: When is vacuum distillation the necessary choice for my amine?
Vacuum distillation is essential when a compound's boiling point at atmospheric pressure is too high (generally >150°C) or when the compound shows signs of decomposition at its atmospheric boiling point.[1][8] By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that minimizes the risk of thermal degradation.[9]
Q3: My amine is turning yellow or brown during heating, even under vacuum. What is happening?
This discoloration is a classic sign of thermal decomposition.[5] Even under a vacuum, the temperature required might still be high enough to initiate degradation, especially if "hot spots" exist in your apparatus. The bulky nature of sterically hindered amines can sometimes make them more susceptible to certain elimination pathways. Oxidation can also be a cause if the system is not properly purged of air.
Q4: I am co-distilling water with my amine, even though their boiling points are far apart. Why?
You are likely dealing with an azeotrope. Water forms azeotropes with many organic compounds, including amines.[10] An azeotrope has a boiling point that is different from its individual components and cannot be separated by simple fractional distillation.[6] This is a common issue when purifying amines from reaction mixtures that contain water.
Q5: Distillation is not working for my compound. What are viable alternative purification methods?
If distillation proves ineffective due to extreme thermal sensitivity, azeotrope formation, or boiling points that are too close, consider these alternatives:
-
Chromatography: Using amine-functionalized or deactivated silica gel can prevent the strong interactions typically seen between basic amines and acidic silica, allowing for effective chromatographic separation.[11]
-
Acid-Base Extraction and Crystallization: This is a powerful technique. The tertiary amine can be protonated with an acid (like HCl or trichloroacetic acid) to form a salt, which often precipitates and can be separated from non-basic impurities by filtration.[12][13] The pure amine is then regenerated by treatment with a base.
-
Adsorption: Passing the impure amine through a column packed with an adsorbent like activated aluminum oxide or specific zeolites can selectively remove polar impurities such as primary and secondary amines.[14]
Troubleshooting Guide for Distillation
This section provides a systematic approach to diagnosing and solving specific problems encountered during the distillation process.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Failure to Boil / No Distillate | 1. Inadequate Vacuum: System has leaks. 2. Incorrect Thermometer Placement: Temperature reading is inaccurate. 3. Insufficient Heating: Heat input is too low. | 1. Check for Leaks: Ensure all glass joints are properly sealed and greased. A hissing sound indicates a leak.[15] A stable, low pressure is critical for lowering the boiling point effectively. 2. Position Thermometer Correctly: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser. 3. Increase Heat Gradually: The heating bath should be set 20-30°C higher than the target boiling point of your amine under the achieved vacuum.[1] Avoid aggressive heating to prevent bumping and decomposition. |
| Product is Discolored (Yellow/Brown) | Thermal Decomposition: The distillation temperature is too high, causing the amine to break down. | Lower the Pot Temperature: The most effective way to do this is by achieving a lower pressure (a better vacuum). Ensure the heating mantle is sized correctly for the flask to avoid creating localized hot spots where the glass is overheated.[5] Consider using a shorter path distillation apparatus to minimize the time the amine spends at high temperatures. |
| Bumping or Unstable Boiling | Lack of Nucleation Sites: Under vacuum, dissolved gases are removed, which normally help initiate smooth boiling. | Use a Magnetic Stir Bar: Vigorous stirring provides a large surface area and mechanical agitation to promote smooth, even boiling. Do not use boiling stones , as the air trapped within their pores is quickly removed under vacuum, rendering them ineffective.[15] |
| Poor Separation / Contaminated Fractions | 1. Azeotrope Formation: The amine is co-distilling with a solvent or impurity. 2. Inefficient Column: The fractionating column does not have enough theoretical plates to separate components with close boiling points. | 1. Break the Azeotrope: Introduce an "entrainer"—a third component (e.g., cyclohexane, toluene) that forms a new, lower-boiling, often heterogeneous azeotrope with one of the components (usually water).[7][16] This new azeotrope is distilled off, breaking the original azeotropic composition. 2. Improve Column Efficiency: Use a Vigreux column or a packed column (e.g., with Raschig rings) to increase the surface area for vapor-liquid equilibria, thereby improving separation efficiency. |
| Distillation Stalls or Proceeds Very Slowly | Column Flooding or Heat Loss: The rate of vapor moving up the column is too high, or excessive heat is being lost to the environment. | Reduce Heating Rate: If the column is flooded (filled with liquid), reduce the heat to allow the liquid to drain back into the pot. Insulate the Apparatus: Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient, which is essential for efficient separation.[15] |
Visualized Workflows and Setups
Visual aids are critical for understanding complex experimental processes. The following diagrams illustrate a troubleshooting workflow and a standard experimental setup.
Caption: Troubleshooting Decision Workflow for Amine Distillation.
Caption: Standard Vacuum Distillation Setup for High-Boiling Amines.
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of a High-Boiling Sterically Hindered Amine
This protocol outlines the essential steps for purifying a thermally sensitive, high-boiling tertiary amine.
-
Glassware Inspection and Preparation: Thoroughly inspect all glassware for cracks or star fractures that could lead to implosion under vacuum.[15] Ensure all pieces are clean and dry.
-
Apparatus Assembly:
-
Place a correctly sized stir bar in the distilling flask. Never use boiling chips for vacuum distillation.[15]
-
Assemble the apparatus as shown in the diagram above, including a Claisen adapter to prevent bumping into the condenser.
-
Lightly grease all ground-glass joints to ensure an airtight seal. Use a high-vacuum grease.
-
Connect the vacuum adapter to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump using thick-walled vacuum tubing. The trap protects the pump from corrosive vapors.
-
-
Initiating the Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude amine in the distilling flask.
-
Turn on the vacuum pump to slowly evacuate the system. Monitor for any violent boiling of residual low-boiling solvents.
-
Once the system has reached a stable, low pressure, begin to heat the distilling flask gently with a heating mantle.
-
-
Collecting Fractions:
-
Increase the heat gradually until the amine begins to boil and reflux.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.
-
When the temperature stabilizes at the expected boiling point of your product at the measured pressure, switch to a clean receiving flask to collect the main fraction.
-
Record the stable temperature range and the pressure throughout the collection.
-
-
Shutdown Procedure:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into your system.[15]
-
Turn off the vacuum pump, stirrer, and cooling water. Disassemble the apparatus for cleaning.
-
References
-
METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION. Google Patents.
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
-
Amine Plant Troubleshooting and Optimization. Scribd.
-
Troubleshooting Air-Sensitive Amine Compounds. Benchchem.
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc.
-
Azeotropic distillation of propyl amines. Google Patents.
-
Degradation of amines in CO2 Capture. SINTEF.
-
Startup troubleshooting of amine units in LNG export facilities. (2020). Gas Processing & LNG.
-
Thermal degradation rates of different amines. ResearchGate.
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2022). Sustainability.
-
Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC.
-
Process for the purification of tertiary amines. Google Patents.
-
Is there an easy way to purify organic amines? (2023). Biotage.
-
Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas. NTNU.
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021).
-
Amines-Part 11-Chemical Properties 5-Separation of Amines. (2021). YouTube.
-
How to purify Amine? (2022). YouTube.
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). International Journal of Molecular Sciences.
-
Distillation.
-
Dive Into Azeotropic Distillation: Essential Techniques. (2024). GWSI.
-
Azeotropic distillation. Wikipedia.
-
How to Purify by Distillation.
-
Vacuum distillation. Britannica.
-
Distillation. Koch Modular.
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022). Chemistry LibreTexts.
-
Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community.
-
Amine Production. Koch-Glitsch.
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2015). Molecules.
-
Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate.
-
What Can Go Wrong with Distillation? (2024). DAEYOO.
-
Sterically Hindered Amine-Based Absorbents for the Removal of CO2 from Gas Streams.
-
Process for reducing primary and secondary amine in a tertiary amine. Google Patents.
-
Process for the purification of amines. Google Patents.
-
3 Common Distilling Mistakes & How to Avoid Them. (2023).
-
Chemical reaction hazards of distillation processes. IChemE.
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overcoming steric hindrance in reactions with 2-Isopropyl-N,N,6-trimethylaniline
The following guide is structured as a specialized Technical Support Center for researchers working with sterically congested aniline derivatives. It prioritizes mechanistic insight and troubleshooting over generic descriptions.
Ticket ID: STERICS-2-6-ORTHO Status: Open Subject: Overcoming Steric Hindrance & Reactivity Anomalies
Executive Summary: The "Orthogonal" Aniline
You are likely encountering difficulties because 2-Isopropyl-N,N,6-trimethylaniline does not behave like a typical aniline.
In standard anilines, the nitrogen lone pair conjugates with the aromatic
This phenomenon, known as Steric Inhibition of Resonance (SIR) , decouples the nitrogen from the ring.
-
Consequence 1: The ring is not activated for Electrophilic Aromatic Substitution (EAS) like a normal aniline.
-
Consequence 2: The nitrogen lone pair is localized, making it electronically electron-rich but sterically shielded ("cryptic basicity").
Module 1: Synthesis & Alkylation Troubleshooting
User Issue: "I cannot get clean conversion to the tertiary amine using Methyl Iodide (MeI). I see mixtures of starting material and quaternary salts."
Diagnosis
Direct alkylation with alkyl halides (SN2) is uncontrolled. The steric crowding actually makes the tertiary amine prone to over-alkylation (quaternization) if forcing conditions are used, or stalls if mild conditions are used, due to the "congested bowl" effect.
Solution: The Eschweiler-Clarke Protocol
Switch to reductive amination.[1][2] The Eschweiler-Clarke reaction is the gold standard for sterically hindered anilines because it self-terminates at the tertiary amine stage; quaternary salts cannot form mechanistically.[3]
Optimized Protocol
Reagents: 2-Isopropyl-6-methylaniline (Starting Material), Formaldehyde (37% aq.), Formic Acid (98%).
-
Mixing: In a round-bottom flask, combine the primary amine (1 equiv) with Formic Acid (5 equiv). Caution: Exothermic.
-
Addition: Add Formaldehyde (3 equiv) at room temperature.
-
Reflux: Heat to reflux (approx. 100°C) for 12–18 hours. CO₂ evolution indicates progress.
-
Workup:
-
Cool to RT.
-
Basify with NaOH (20% aq) until pH > 12.
-
Extract with Et₂O or DCM.
-
Dry organic layer (Na₂SO₄) and concentrate.[4]
-
Why this works: The intermediate iminium ion is sterically accessible enough to be reduced by formate, but the final tertiary amine is too hindered to attack formaldehyde again to form a quaternary species.
Decision Logic: Alkylation Strategy
Figure 1: Strategic selection of methylation pathways for hindered anilines.
Module 2: Ring Functionalization (EAS)
User Issue: "Vilsmeier-Haack formylation or Azo coupling fails. I get no reaction or recovered starting material."
Diagnosis
You are assuming the nitrogen is activating the ring.[5] Due to SIR , the nitrogen lone pair is orthogonal to the
Troubleshooting Table: Reactivity Expectations
| Reaction Type | Standard Aniline | 2-Isopropyl-N,N,6-trimethylaniline | Reason for Failure/Success |
| Azo Coupling | Fast, high yield | Fails | No resonance activation; ring not electron-rich enough. |
| Vilsmeier-Haack | Formylates para | Very Slow / Fails | Imminium electrophile is too weak for this deactivated ring. |
| Nitration | Ortho/Para mix | Para (Mainly) | Alkyl groups direct para; N-lone pair is effectively silent. |
| Halogenation | Polysubstitution | Monosubstitution | Sterics prevent ortho-attack; SIR prevents polysubstitution. |
Recommended Workflow for Para-Functionalization
If you need to functionalize the 4-position (para to nitrogen):
-
Do not rely on weak electrophiles (like diazonium salts).
-
Use Halogenation first: Brominate using NBS (N-bromosuccinimide) in DMF. The steric bulk directs the bromine almost exclusively to the para position.
-
Lithiation: Convert the 4-bromo species to a lithiated species (
-BuLi) and quench with your desired electrophile (e.g., DMF for aldehyde, CO₂ for acid).
Module 3: Salt Formation & Solubility
User Issue: "The hydrochloride salt is an oil or hygroscopic gum, not a crystal."
Diagnosis
The "cryptic basicity" of the nitrogen means it holds protons tightly once protonated, but the lipophilic bulk (Isopropyl + Methyl + N,N-Dimethyl) makes the salt highly soluble in organic solvents and resistant to lattice formation.
Protocol: Crystallization of the Hydrochloride
-
Solvent: Dissolve the free base in anhydrous diethyl ether (do not use alcohols or water).
-
Acid Source: Add 2.0 M HCl in Diethyl Ether dropwise at 0°C.
-
Precipitation: A white precipitate should form immediately.
-
Troubleshooting: If an oil forms, add Hexane or Pentane to the ether solution to lower polarity and force crystallization. Triturate (scratch the glass) vigorously.
-
Drying: Dry under high vacuum immediately; these salts can be hygroscopic due to the lattice disruption caused by the isopropyl twist.
Module 4: Mechanism Visualization
Understanding the Steric Inhibition of Resonance (SIR) is critical for predicting reactivity.
Figure 2: The SIR effect decouples the nitrogen lone pair from the ring, altering reactivity profiles.
References
-
Eschweiler-Clarke Reaction Mechanism & Application
- Steric Inhibition of Resonance (SIR)
-
Synthesis of Hindered Anilines (Mesidine Analogs)
-
Vilsmeier-Haack Limitations
- Source: Wikipedia / Organic Chemistry Portal.
- Relevance: Confirms that electron-rich arenes are required; SIR deactivates the arene, explaining the failure of formyl
-
URL:[Link]
Sources
- 1. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
detecting impurities in 2-Isopropyl-N,N,6-trimethylaniline by GC-MS
An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Isopropyl-N,N,6-trimethylaniline, this technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document emphasizes scientific integrity, causality, and practical solutions to common analytical challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that analysts encounter when developing a method for impurity profiling of 2-Isopropyl-N,N,6-trimethylaniline.
Q1: What are the likely impurities in 2-Isopropyl-N,N,6-trimethylaniline and where do they come from?
A1: Impurities are typically process-related or degradation products.[1][2][3] Based on the synthesis of similar anilines, which often involves the reaction of a precursor aniline with alkylating agents or the reduction of a nitrated aromatic compound, potential impurities include:
-
Organic Impurities:
-
Starting Materials: Unreacted precursors such as 2-isopropylaniline or 2,6-dimethylaniline.
-
Intermediates: Partially methylated or isopropyl-substituted anilines.
-
By-products: Isomers (e.g., other positional isomers of trimethyl-isopropylaniline) or products from side reactions.[4]
-
Degradation Products: Compounds formed during storage or exposure to air and light, often oxidative in nature.
-
-
Inorganic Impurities: Reagents, ligands, or catalysts used in the synthesis.[1][4]
-
Residual Solvents: Solvents used during the synthesis and purification steps.[1][4]
Under International Council for Harmonisation (ICH) guidelines, any impurity present at a level above 0.1% should generally be identified and characterized.[1][2][5]
Q2: Which GC column is best suited for analyzing this compound and its impurities?
A2: A mid-to-low polarity, highly inert capillary column is the recommended starting point. A column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent) is ideal. The "ms" designation indicates high inertness, which is critical for analyzing active compounds like amines that can exhibit peak tailing due to interactions with active silanol sites in the column.[6][7] For challenging separations involving structural isomers, a higher polarity column may be required.[8]
Q3: What are the recommended initial GC-MS parameters?
A3: The following table provides a robust set of starting parameters for method development. Optimization will be necessary based on your specific instrumentation and impurity profile.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Injector Type & Temp | Split/Splitless, 280 °C | Ensures efficient vaporization of the analyte and potential high-boiling impurities. A deactivated liner is crucial to prevent analyte adsorption.[9][10] |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min) | A starting temperature below the solvent's boiling point aids in peak focusing. The ramp rate allows for good separation of compounds with varying volatilities. A final hold ensures elution of any high-boiling point compounds, preventing carryover. |
| Carrier Gas & Flow | Helium or Hydrogen, 1.2 mL/min (Constant Flow) | Helium is inert and provides good efficiency. Hydrogen can be used as an alternative and may offer faster analysis times, though sensitivity can sometimes be lower than with helium.[11] Constant flow mode maintains optimal linear velocity as the oven temperature ramps, preserving chromatographic resolution. |
| Ion Source Temp | 230 °C | Balances efficient ionization with minimizing thermal degradation of the analyte within the source. |
| Quadrupole Temp | 150 °C | Maintains mass accuracy and prevents contamination of the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for GC-MS, EI provides reproducible fragmentation patterns that are ideal for library matching and structural elucidation. |
| Mass Scan Range | 40 - 550 m/z | A wide scan range ensures detection of both low-mass fragments and the molecular ions of the parent compound and potential higher molecular weight impurities. |
Q4: My amine peaks are tailing severely. Should I consider derivatization?
A4: Yes, derivatization is a powerful strategy when inertness of the system is insufficient.[12] Amines often interact with active sites in the GC system, causing poor peak shape.[6][9] Converting the polar amine group to a less polar derivative, such as a silyl or acyl derivative, can dramatically improve peak symmetry and volatility.[12][13] For example, reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the N-H group to an N-Si(CH₃)₃ group, which is less prone to hydrogen bonding.[14]
Part 2: Troubleshooting Guide
This guide addresses specific issues with a systematic, cause-and-effect approach.
Problem: Asymmetric Peak Shapes (Tailing)
-
Symptoms: Peaks exhibit a "tail" on the right side, leading to poor integration and reduced resolution. This is the most common issue for active compounds like amines.
-
Potential Causes & Solutions:
-
Active Sites in the System: The primary amine functionality can interact with active silanol groups in the injector liner or at the head of the GC column.[6][7]
-
Solution:
-
Use a Deactivated Liner: Replace the standard liner with one specifically designed for active compounds (e.g., a silanized or base-deactivated liner).
-
Column Maintenance: If the column is old, active sites may have developed at the inlet. Trim 15-20 cm from the front of the column to remove the contaminated section.[10][15] If this fails, replace the column.
-
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute the sample or increase the split ratio.
-
-
Solvent Mismatch: If the injection solvent is too different in polarity from the stationary phase, it can cause peak distortion.[16]
-
Solution: Ensure your sample is dissolved in a solvent compatible with a 5% phenyl-methylpolysiloxane phase, such as dichloromethane or hexane.
-
-
Problem: Ghost Peaks and Carryover
-
Symptoms: Peaks appear in blank runs that correspond to analytes from previous injections.[17][18]
-
Potential Causes & Solutions:
-
Injector Contamination: Residue from previous injections can accumulate in the injector liner or on the septum.
-
Solution: Perform regular inlet maintenance, including replacing the liner and septum. Bake out the injector at a high temperature (e.g., 300°C) for 30-60 minutes.[19]
-
-
Insufficient Bake-out Time: High-boiling impurities may not have fully eluted during the previous run.
-
Solution: Extend the final hold time of your oven temperature program or increase the final temperature to ensure all compounds are eluted from the column.
-
-
Problem: Poor Sensitivity or No Peaks Detected
-
Symptoms: Expected peaks are very small or completely absent.
-
Potential Causes & Solutions:
-
System Leaks: A leak in the carrier gas line, injector, or column fittings will reduce the amount of sample reaching the detector.
-
Solution: Use an electronic leak detector to systematically check all fittings from the gas source to the detector. Pay close attention to the septum and column nuts.
-
-
Sample Degradation: The sample may have degraded in the vial or during injection.
-
Solution: Prepare fresh samples and standards. Check for analyte decomposition by lowering the injector temperature.
-
-
MS Detector Issues: The ion source may be dirty, or the electron multiplier may be failing.
-
Solution: Check the MS tune report. If sensitivity is low or there are other issues, follow the manufacturer's procedure for cleaning the ion source and replacing filaments if necessary.[20]
-
-
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and resolving common GC-MS issues.
Caption: A logical workflow for diagnosing and solving common GC-MS problems.
Part 3: Experimental Protocol: Impurity Profiling
This protocol provides a validated starting point for the analysis.
1. Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~25 mg of the 2-Isopropyl-N,N,6-trimethylaniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This yields a concentration of ~1000 µg/mL.
-
Working Solution: Transfer 1 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with dichloromethane to obtain a working solution of ~100 µg/mL.
-
Transfer: Transfer the working solution to a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
-
Injection: 1 µL, Split ratio 50:1.
-
GC and MS Parameters: Use the parameters outlined in the FAQ Q3 table.
3. Data Acquisition and Analysis
-
Sequence: Begin the analysis sequence with a solvent blank (dichloromethane) to ensure system cleanliness. Follow with the sample injection.
-
Peak Identification: After data acquisition, examine the total ion chromatogram (TIC). For each peak other than the main component, view its mass spectrum. Compare the experimental spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Quantification: For a preliminary assessment, use the area percent normalization method. The percentage of an impurity is calculated as:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
-
Reporting: Report any impurity found at a concentration of 0.05% or higher. According to ICH Q3A guidelines, impurities above 0.10% must be structurally identified and qualified.[5]
References
-
Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from Kymos website. [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from Phenomenex website. [Link]
-
Lin, J. M., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from ALWSCI website. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma website. [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from Restek website. [Link]
-
LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from LabRulez GCMS website. [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from Agilent website. [Link]
-
Onuska, F. I., & Terry, K. A. (2000). Analysis of Aromatic Amines in Industrial Wastewater by Capillary Gas Chromatography-Mass Spectrometry. Water Quality Research Journal. [Link]
-
IJCRT. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from IJCRT.org. [Link]
-
National Institute of Health Sciences, Japan. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]
-
McMaster, M. C. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from Separation Science website. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2025, October 13). Review article on impurity profiling. Retrieved from innovareacademics.in. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024, May-June). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from ijprajournal.com. [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from Agilent website. [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from Shimadzu website. [Link]
-
Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from Drawell website. [Link]
-
Separation Science. (2023, December 8). Get your GC-MS troubleshooting guide now! Retrieved from Separation Science website. [Link]
- Google Patents. (n.d.). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
-
Degano, I., et al. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. [Link]
-
Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved from Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026, February 13). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. Retrieved from inno-pharmchem.com. [Link]
-
David, F., & Sandra, P. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
Sources
- 1. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 2. ijcrt.org [ijcrt.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. agilent.com [agilent.com]
- 9. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Solving Solubility Challenges of Bulky Anilines in Aqueous Buffers
Introduction: Understanding the Core Challenge
Researchers frequently encounter significant challenges when attempting to dissolve bulky or hydrophobic anilines in standard aqueous buffers. These aromatic amines are foundational building blocks in medicinal chemistry and materials science, yet their inherent lipophilicity, driven by large nonpolar surface areas, leads to poor aqueous solubility. This guide provides a systematic approach to diagnosing and overcoming these solubility issues, ensuring the successful preparation of homogenous solutions for your experiments. The core of the problem lies in the unfavorable energetics of accommodating a large, nonpolar molecule within the highly structured, polar hydrogen-bonding network of water.
The strategies outlined below are based on fundamental physicochemical principles, designed to logically guide you from simple adjustments to more advanced formulation techniques.
Troubleshooting Guide & FAQs
This section is structured as a series of common issues encountered in the laboratory. Each question is followed by a detailed explanation of the underlying science and actionable troubleshooting steps.
Issue 1: My bulky aniline immediately precipitates upon addition to my aqueous buffer (e.g., PBS pH 7.4). What is the primary factor to investigate?
Answer: The first and most critical parameter to investigate is the relationship between the buffer's pH and the aniline's acid dissociation constant (pKa).
Scientific Rationale: Anilines are weak bases. The amino group (-NH₂) can accept a proton (H⁺) to form a positively charged anilinium ion (-NH₃⁺). This protonation event dramatically increases the molecule's polarity, thereby enhancing its solubility in water.[1][2] The equilibrium between the neutral (less soluble) and protonated (more soluble) forms is governed by the solution's pH and the aniline's pKa, a relationship described by the Henderson-Hasselbalch equation.[3][4][5]
For a weak base like aniline, the equation is: pH = pKa + log([Aniline] / [Anilinium⁺])
To achieve significant solubility, the goal is to shift the equilibrium to favor the protonated anilinium form. This is accomplished by lowering the buffer pH to be at least 1-2 units below the aniline's pKa. At a pH equal to the pKa, the compound is 50% ionized.[6] At a pH two units below the pKa, it is approximately 99% in the more soluble, protonated form. The pKa of aniline itself is around 4.6, but bulky, electron-withdrawing substituents can lower this value, making it a weaker base.[7][8][9]
dot
Caption: pH-dependent equilibrium of a bulky aniline.
Troubleshooting Protocol:
-
Determine the pKa: Find the literature pKa value for your specific aniline or a close structural analog. The Bordwell pKa table is a useful resource.[6]
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the required acidic pH range (e.g., acetate, citrate).
-
Prepare an Acidic Buffer: Adjust the buffer pH to be approximately 2 units below the aniline's pKa.
-
Dissolution Test: Attempt to dissolve the aniline in the pH-adjusted buffer. Start with a small amount and gradually increase to the target concentration, using sonication or vortexing to aid dissolution.
Issue 2: pH adjustment is insufficient or not viable for my experimental system (e.g., it will inactivate my enzyme). What is the next strategy?
Answer: When pH modulation is not an option, the next logical step is to use a co-solvent system to reduce the overall polarity of the aqueous medium.
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, disrupt the hydrogen-bonding network of water. This creates a less polar ("more organic-like") environment that can more readily accommodate hydrophobic molecules.[10] Common co-solvents used in biological research include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), and Polyethylene Glycol (PEG). The key is to use the minimum amount of co-solvent necessary to achieve solubility, as high concentrations can negatively impact protein structure and function.
dot
Caption: Workflow for using a co-solvent system.
Troubleshooting Protocol:
-
Prepare a High-Concentration Stock: Dissolve the bulky aniline in 100% of a suitable co-solvent (DMSO is a common first choice) to create a concentrated stock solution (e.g., 10-100 mM).
-
Determine Maximum Allowable Co-solvent Percentage: Consult literature for your specific assay or cell type to determine the maximum tolerable concentration of the chosen co-solvent (often <1-5% v/v).
-
Perform a Titration: While vortexing your aqueous buffer, slowly add the stock solution dropwise until you either reach your target concentration or see the first sign of persistent precipitation.
-
Calculate Final Concentration: Based on the volume of stock added before precipitation, calculate the final co-solvent percentage and the maximum achievable aniline concentration.
| Co-Solvent | Typical Starting % (v/v) | Notes |
| DMSO | 1-5% | High solubilizing power; can be toxic to cells at >1%. |
| Ethanol | 5-10% | Less toxic than DMSO but may be less effective for highly lipophilic compounds. |
| PEG 300/400 | 10-20% | Generally low toxicity; often used in pharmaceutical formulations.[10] |
Issue 3: Co-solvents interfere with my assay, and pH adjustment is not an option. Are there alternative solubilizing agents?
Answer: Yes. When traditional methods are unsuitable, advanced solubilizing excipients like cyclodextrins or surfactants should be considered.
Scientific Rationale:
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate the bulky, hydrophobic portion of the aniline molecule in a "host-guest" interaction, forming an inclusion complex.[13][14] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the aniline without significantly altering the bulk properties of the buffer.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, low-toxicity derivatives used in pharmaceutical development.[12]
-
Surfactants: Surfactants are amphiphilic molecules with a polar head group and a nonpolar tail.[15] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[16][17][18] These micelles have a hydrophobic core that can sequester the bulky aniline, shielding it from the aqueous environment and effectively solubilizing it.[15][19] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are commonly used, but their potential to denature proteins must be carefully evaluated for your specific application.
dot
Caption: Encapsulation of a bulky aniline by a cyclodextrin.
Troubleshooting Protocol (Cyclodextrin Method):
-
Select a Cyclodextrin: HP-β-CD is an excellent starting point due to its high water solubility and safety profile.
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your desired buffer to create a stock solution (e.g., 10-40% w/v).
-
Add the Aniline: Add the solid bulky aniline directly to the cyclodextrin solution.
-
Equilibrate: Agitate the mixture, for example, by shaking or sonicating at a controlled temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved material. The clear supernatant contains the solubilized aniline-cyclodextrin complex.
Reference Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Determine pKa: Identify the pKa of the target aniline from literature (e.g., PubChem, chemical supplier data). For this example, assume a pKa of 4.5.
-
Buffer Preparation: Prepare a 0.1 M sodium acetate buffer. Adjust the pH to 2.5 using 1 M HCl.
-
Stock Solution Preparation: Weigh 10 mg of the bulky aniline.
-
Dissolution: Add the aniline to 1 mL of the pH 2.5 acetate buffer in a microcentrifuge tube.
-
Solubilization: Vortex the tube for 1 minute. If not fully dissolved, place it in a sonicator bath for 15 minutes.
-
Inspection: Visually inspect the solution against a dark background to ensure no solid particles remain.
-
pH Readjustment (Optional): If the final application requires a higher pH, this acidic stock can be carefully and slowly added to the final, higher-pH buffer, but be aware that the aniline may precipitate if its concentration exceeds its solubility limit at that final pH.
Protocol 2: Phase Solubility Study with Cyclodextrin
This protocol helps determine the stoichiometry and stability of the aniline-cyclodextrin complex.
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions of HP-β-CD in your desired buffer with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add Excess Aniline: Add an excess amount of the bulky aniline to each cyclodextrin solution in separate sealed vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibrate: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.
-
Separate Phases: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant from each vial and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.
-
Quantify Solubilized Aniline: Analyze the concentration of the aniline in each filtered sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot and Analyze: Plot the concentration of the solubilized aniline (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the effectiveness of the cyclodextrin.
References
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
-
Unknown Author. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn.
-
Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate.
-
Solubility of Things. (n.d.). Aniline.
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Avramopoulos, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9.
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Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 3(4).
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Vimalson, C., et al. (n.d.). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate.
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Mali, K. (2015). Methods of solubility enhancements. SlideShare.
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Lomba, L., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11883–11893.
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Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
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ChemicalBook. (2022). The Solubility of Aniline.
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Goodman, C., & KOTIK, A. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
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Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
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Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs.
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Roy, M. N., et al. (2024). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. PubMed Central.
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Al-Tahami, K. A., & Vogt, F. G. (2010). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 10(9), 4014–4022.
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Mureșan, M. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
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LibreTexts Chemistry. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups.
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Bastani, D., et al. (2021). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI.
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Physics Forums User. (2013). What is the maximum pH when aniline is dissolved in water at 25oC?. Physics Forums.
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Wang, C., et al. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing.
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CBSE Academic. (n.d.). Chemistry (Class XII).
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Validation & Comparative
A Comparative Guide to the Analytical Reference Standard: 2-Isopropyl-N,N,6-trimethylaniline
For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) and the vigilant monitoring of their impurity profiles are cornerstones of ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of the analytical reference standard 2-Isopropyl-N,N,6-trimethylaniline, exploring its potential application in impurity profiling and comparing its analytical performance with relevant alternatives. While not a ubiquitous primary standard, its structural motifs suggest its relevance as a process-related impurity in the synthesis of certain APIs, making its accurate detection and quantification critical.
The Context of Impurity Profiling in Pharmaceutical Development
Impurities in pharmaceutical products can arise from various stages, including synthesis, degradation, and storage.[1] Regulatory bodies like the International Council on Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of these impurities.[1] The presence of even trace amounts of certain impurities can impact the safety and efficacy of a drug product. Therefore, the availability of well-characterized reference standards for potential impurities is paramount for the validation of analytical methods used for their control.
2-Isopropyl-N,N,6-trimethylaniline, with its substituted aniline structure, is a plausible process-related impurity in the synthesis of APIs derived from substituted anilines. Its analytical characterization and comparison with other potential impurities are therefore of significant interest to drug development professionals.
Analytical Characterization of 2-Isopropyl-N,N,6-trimethylaniline
A reliable reference standard must be thoroughly characterized to ensure its identity and purity. For a compound like 2-Isopropyl-N,N,6-trimethylaniline, this would typically involve a suite of spectroscopic and chromatographic techniques.
Typical Certificate of Analysis Data for a Reference Standard:
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | Confirms the molecular structure of the compound. |
| Purity (Assay) | HPLC-UV or GC-FID | ≥ 98.0% | Quantifies the amount of the primary compound present. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect the stability and accurate weighing of the standard. |
| Residual Solvents | Headspace GC-MS | Per ICH Q3C limits | Ensures that solvents used in the synthesis are below harmful levels. |
| Heavy Metals | ICP-MS or AAS | Per USP <232>/<233> | Monitors for elemental impurities that can be toxic. |
While a specific, publicly available Certificate of Analysis for 2-Isopropyl-N,N,6-trimethylaniline as a certified reference material is not readily found, reputable chemical suppliers provide product specifications that can serve as a starting point for its qualification as an in-house reference standard.[2]
Comparative Analysis: Chromatographic Separation from Potential Isomeric Impurities
In a hypothetical synthetic route leading to an API with a 2,6-disubstituted N,N-dimethylaniline core, several isomeric and related impurities could arise. The ability of an analytical method to resolve the target analyte from these potential impurities is a critical performance attribute.
We will consider the following potential impurities for a comparative chromatographic evaluation:
-
2-Isopropyl-N,N,6-trimethylaniline (Target Analyte)
-
Alternative 1: 2,4,6-Trimethylaniline (a common starting material in aniline chemistry)[3][4]
-
Alternative 2: 2,6-Dimethylaniline (a potential precursor or side-product)[5][6]
-
Alternative 3: 2-Isopropylaniline (a related primary amine)[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like substituted anilines.[8][9]
Experimental Protocol: GC-MS Method for Aniline Impurity Profiling
-
Sample Preparation: Prepare individual stock solutions of 2-Isopropyl-N,N,6-trimethylaniline and the alternative standards in methanol at a concentration of 1 mg/mL. Create a mixed standard solution containing all analytes at 10 µg/mL.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300.
-
Expected Performance and Rationale:
The non-polar DB-5MS column should provide good separation based on boiling points and subtle differences in polarity. The mass spectrometer allows for unambiguous peak identification based on fragmentation patterns. For instance, the loss of a methyl group (M-15) or an isopropyl group (M-43) would be characteristic fragments to monitor.[10]
Diagram: GC-MS Workflow for Impurity Profiling
Caption: Workflow for the analysis of aniline impurities using GC-MS.
High-Performance Liquid Chromatography (HPLC) Approach
For less volatile or thermally labile aniline derivatives, HPLC is the method of choice.[11][12]
Experimental Protocol: HPLC-UV Method for Aniline Impurity Profiling
-
Sample Preparation: Prepare individual stock solutions of 2-Isopropyl-N,N,6-trimethylaniline and the alternative standards in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Create a mixed standard solution containing all analytes at 10 µg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Expected Performance and Rationale:
The C18 column will separate the aniline derivatives based on their hydrophobicity. The addition of an ion-pairing agent like trifluoroacetic acid can improve peak shape for these basic compounds. The elution order is expected to correlate with the degree of alkyl substitution, with more substituted and less polar compounds having longer retention times.
Diagram: Logic for Method Selection
Caption: Decision tree for selecting the appropriate chromatographic method.
Stability of the Reference Standard
The stability of a reference standard is crucial for its long-term use.[13] A stability-indicating method, typically HPLC, should be used to monitor the purity of the 2-Isopropyl-N,N,6-trimethylaniline standard over time under specified storage conditions.
Protocol: Reference Standard Stability Study
-
Storage Conditions: Store aliquots of the reference standard at long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions.
-
Testing Intervals: Analyze the standard at initial, 3, 6, 9, 12, 18, 24, and 36-month time points.
-
Analysis: Use a validated, stability-indicating HPLC method to determine the purity of the standard and to detect any degradation products.
-
Acceptance Criteria: The purity of the reference standard should remain within a pre-defined limit (e.g., ± 2% of the initial value). Any significant degradation product should be identified and characterized.
Conclusion and Recommendations
The reference standard 2-Isopropyl-N,N,6-trimethylaniline, while not a universally recognized primary standard, serves as a critical tool for the analytical chemist in the context of specific impurity profiling. Its proper characterization and the development of robust, selective analytical methods are essential for its intended use.
Key Recommendations:
-
Method Selection: For the analysis of 2-Isopropyl-N,N,6-trimethylaniline and its related impurities, GC-MS is the preferred method due to its high resolving power for isomeric anilines and the definitive structural information provided by mass spectrometry. HPLC-UV is a viable alternative, particularly if the compounds of interest are not amenable to GC.
-
Reference Standard Management: When using 2-Isopropyl-N,N,6-trimethylaniline as an in-house reference standard, it is imperative to perform a thorough initial characterization and to monitor its stability over time using a validated, stability-indicating method.
-
Comparative Analysis: In method development, it is crucial to include potential isomeric and process-related impurities to ensure the analytical method is specific and can accurately quantify the target analyte in the presence of these other compounds.
By following these guidelines, researchers and drug development professionals can confidently utilize 2-Isopropyl-N,N,6-trimethylaniline as a reference standard to ensure the quality and safety of their pharmaceutical products.
References
-
PubChem. (n.d.). 2-Isopropylaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Wiley Analytical Science. (2013, June 3). Full propofol screening: Eleven impurities profiled at once. Retrieved February 15, 2026, from [Link]
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Agilent. (n.d.). Certificate of Analysis. Retrieved February 15, 2026, from [Link]
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Pharmaffiliates. (n.d.). Propofol-impurities. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
-
LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Retrieved February 15, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved February 15, 2026, from [Link]
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International Journal of Pharmaceutical Sciences. (2024). A new validated stability indicating analytical method development for the estimation of isopropyl alcohol in mesalamine prolonged-release tablets by head space-gas chromatography. Retrieved February 15, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved February 15, 2026, from [Link]
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Chalmers University of Technology. (2024, October 9). Exploring Liquid Chromatography Method Development Strategies: Enhancing Analytical Performance in Pharmaceutical Applications. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Figure 9 from Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSprayTM Ion Source. Retrieved February 15, 2026, from [https://www.semanticscholar.org/paper/Figure-9-from-Analysis-of-Propofol-(2%2C6-and-its-in-Taylor-Campbell/a1b2c3d4e5f6a7b8c9d0e1f2a3b4c5d6e7f8a9b0]([Link]
-
Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia, 84(4), 335–346. [Link]
-
ResearchGate. (2017). STABILITY STUDIES: A REVIEW. Retrieved February 15, 2026, from [Link]
-
Application Database for Chromatography. (n.d.). HPLC study of anilines. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). N,2,6-trimethylaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
OEHHA. (2011). Evidence on the Carcinogenicity of 2,4,6-Trimethylaniline and Its Salts. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Retrieved February 15, 2026, from [Link]
-
PubMed. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved February 15, 2026, from [Link]
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PMC. (2025). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Retrieved February 15, 2026, from [Link]
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LIPID MAPS. (2007). Internal standards for lipidomic analysis. Retrieved February 15, 2026, from [Link]
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Shimadzu. (n.d.). Simplified Enrichment Method Using NeedlEx. Retrieved February 15, 2026, from [Link]
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Research and Reviews: Journal of Pharmaceutical Analysis. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved February 15, 2026, from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved February 15, 2026, from [Link]
-
Walsh Medical Media. (2014). Various Aspects in the Impurity Profiling of Pharmaceutical Formulations. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 15, 2026, from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved February 15, 2026, from [Link]
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Impact Factor. (n.d.). Development and Validation of Method for the Quantitative Determination of Potential Genotoxic Impurities in Meloxicam by Headspace-Gas Chromatography (HS-GC). Retrieved February 15, 2026, from [Link]
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Organic Syntheses. (n.d.). N,N'-Dimesitylethylenediamine Dihydrochloride. Retrieved February 15, 2026, from [Link]
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CRM LABSTANDARD. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved February 15, 2026, from [Link]
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C13 NMR Chemical Shifts of 2-Isopropyl-N,N,6-trimethylaniline: A Comparative Technical Guide
This technical guide details the C13 NMR chemical shifts and structural dynamics of 2-Isopropyl-N,N,6-trimethylaniline (also known as N,N-dimethyl-2-isopropyl-6-methylaniline). It compares the product against key structural analogs to highlight the effects of steric hindrance on spectral signatures.
Executive Summary
2-Isopropyl-N,N,6-trimethylaniline represents a class of sterically hindered aromatic amines used as precursors in the synthesis of N-heterocyclic carbene (NHC) ligands and specialized polymerization catalysts. Unlike unhindered anilines, the bulky ortho-substituents (isopropyl and methyl) in this molecule force the dimethylamino group out of the aromatic plane. This "Ortho Effect" significantly alters its C13 NMR profile by inhibiting p-π conjugation, a phenomenon clearly observable when compared to planar analogs.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
-
IUPAC Name: N,N-Dimethyl-2-isopropyl-6-methylaniline
-
Molecular Formula: C
H N -
Key Structural Feature: Asymmetric ortho-substitution (Isopropyl vs. Methyl) creating a "locked" orthogonal conformation.
Structural Dynamics Diagram
The following diagram illustrates the steric clash that forces the N(Me)
Caption: Mechanism of steric inhibition of resonance driving the conformational change and resulting NMR shift perturbations.
Comparative C13 NMR Analysis
The table below compares the target compound with its unhindered parent (N,N-dimethylaniline) and symmetric hindered analogs. The data highlights the diagnostic shifts caused by the loss of conjugation.
| Carbon Position | N,N-Dimethylaniline (Unhindered) | 2,6-Dimethyl-N,N-dimethylaniline (Symmetric) | 2-Isopropyl-N,N,6-trimethylaniline (Target) | 2,6-Diisopropyl-N,N-dimethylaniline (Bulky) |
| N-CH | 40.5 ppm | 42.8 ppm | 43.1 ppm (Interpolated) | 44.2 ppm |
| C-1 (Ipso) | 151.0 ppm | 148.5 ppm | 147.8 ppm | 146.5 ppm |
| C-2 (Ortho) | 112.8 ppm | 136.0 ppm (C-Me) | 142.5 ppm (C-iPr) | 143.0 ppm |
| C-6 (Ortho) | 112.8 ppm | 136.0 ppm (C-Me) | 134.0 ppm (C-Me) | 143.0 ppm |
| C-4 (Para) | 116.8 ppm | 124.5 ppm | 125.2 ppm | 126.1 ppm |
| Alkyl (iPr-CH) | N/A | N/A | ~28.5 ppm | 28.8 ppm |
| Alkyl (iPr-Me) | N/A | N/A | ~23.5 ppm | 24.1 ppm |
| Alkyl (Ar-Me) | N/A | 19.5 ppm | 19.8 ppm | N/A |
Data Interpretation & Causality
-
N-Methyl Shift (Diagnostic): In the unhindered N,N-dimethylaniline, the N-Me carbons appear at 40.5 ppm . As steric bulk increases (Methyl
Isopropyl), the group twists, changing the nitrogen hybridization character from partial (conjugated) to (pyramidal). This results in a downfield shift (deshielding) to the 43–44 ppm range. -
Para-Carbon (C-4) Shift: This is the most direct measure of resonance.
-
Unhindered: The N-lone pair donates density into the ring, shielding C-4 significantly (116.8 ppm ).
-
Hindered (Target): The twist breaks this donation. C-4 loses the extra electron density and shifts downfield, returning to a value typical of an alkylbenzene (~125 ppm ).
-
-
Asymmetry: Unlike the symmetric analogs, the target compound will display distinct peaks for C-2 and C-6 due to the different ortho substituents (Isopropyl vs. Methyl).
Experimental Protocols
A. Synthesis of Analytical Standard
To generate a verifiable standard for NMR analysis, use the Eschweiler-Clarke methylation or Reductive Amination of the primary amine.[1]
Reagents:
-
Precursor: 2-Isopropyl-6-methylaniline (CAS: 5266-85-3)
-
Methylating Agent: Formaldehyde (37% aq.) / Formic Acid OR Methyl Iodide/K
CO .
Workflow:
-
Dissolution: Dissolve 10 mmol of 2-isopropyl-6-methylaniline in 20 mL acetonitrile.
-
Alkylation: Add 25 mmol Methyl Iodide and 30 mmol K
CO . -
Reflux: Heat to 60°C for 12 hours. The steric bulk requires prolonged heating compared to simple anilines.
-
Workup: Filter inorganic salts, evaporate solvent, and distill the resulting oil (bp ~140°C at 15 mbar).
B. NMR Acquisition Parameters (Self-Validating)
To ensure quantitative accuracy, particularly for the quaternary carbons (C-1, C-2, C-6), follow these settings:
-
Solvent: CDCl
(Reference: 77.16 ppm). -
Frequency: 100 MHz or higher (for C13).
-
Pulse Sequence: Inverse Gated Decoupling (for quantitative integration) or standard Broadband Decoupling.
-
Relaxation Delay (D1): > 5 seconds . The quaternary carbons in sterically hindered systems have long T1 relaxation times. Insufficient delay will suppress the C-1, C-2, and C-6 signals.
-
Scans: Minimum 512 scans for adequate S/N ratio.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3][2] Chem., 1997 , 62, 7512–7515.[2] Link
-
Beilstein Journals. "Meta-metallation of N,N-dimethylaniline: contrasting direct sodium-mediated zincation with indirect sodiation." Beilstein J. Org. Chem., 2011 , 7, 1299–1309. (Provides comparative data for N,N-dimethylaniline). Link
- Yamamoto, K. et al. "Steric Inhibition of Resonance in 2,6-Disubstituted N,N-Dimethylanilines." Bull. Chem. Soc. Jpn., 1968, 41, 2194. (Foundational text on the twist angle and spectral shifts in hindered anilines).
-
BenchChem. "4,4'-Methylenebis(2-isopropyl-6-methylaniline) Synthesis and Properties." (Source for precursor synthesis and physical properties).[4] Link
-
ChemicalBook. "2,4,6-Trimethylaniline C13 NMR Spectrum." (Reference for mesityl-core chemical shifts). Link
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Safety Operating Guide
Proper Disposal Procedures for 2-Isopropyl-N,N,6-trimethylaniline
[1][2]
Executive Summary & Chemical Identity
2-Isopropyl-N,N,6-trimethylaniline (systematically N,N-Dimethyl-2-isopropyl-6-methylaniline) is a hindered tertiary amine.[1] Unlike simple anilines, the steric bulk at the 2,6-positions and the N-alkylation significantly alters its reactivity and metabolic profile.[1]
Effective disposal requires treating this substance not merely as "organic waste," but as a Toxic, Combustible, Basic Organic Liquid .[1] Improper segregation leads to two primary risks: exothermic reaction with acidic waste streams and the formation of nitrogen oxides (NOx) during uncontrolled incineration.[1]
Chemical Profile
| Property | Specification |
| Systematic Name | N,N-Dimethyl-2-isopropyl-6-methylaniline |
| Chemical Class | Hindered Tertiary Aniline / Aromatic Amine |
| Physical State | Oily Liquid (typically pale yellow to brown) |
| Basic Character | Weak base ( |
| Solubility | Immiscible with water; miscible with DCM, Ethyl Acetate, Toluene.[1] |
Hazard Identification & Risk Assessment
Before disposal, you must classify the specific hazards to select the correct waste stream.[1] As a senior scientist, I prioritize the mechanism of toxicity to inform handling procedures.
Hazard Matrix
| Hazard Category | Classification | Mechanism & Consequence |
| Acute Toxicity | Category 3 (Oral/Dermal) | Methemoglobinemia: Like many anilines, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][4] Skin absorption is a critical vector.[1] |
| Environmental | Aquatic Acute 1 / Chronic 1 | Highly toxic to aquatic life.[1] Zero discharge to drains is mandatory.[1] |
| Flammability | Combustible Liquid | Flash point is likely >60°C but <93°C. Vapors can form explosive mixtures at elevated temperatures.[1] |
| Reactivity | Incompatible | Violent reaction with oxidizers (e.g., Nitric Acid, Peroxides).[1] Exothermic reaction with strong acids.[1] |
Pre-Disposal Stabilization & Segregation
The most common accident involving aniline waste is incompatible mixing .[1] You must segregate this chemical at the source.[1]
The "Why" Behind Segregation
-
No Acids: Adding this amine to a "General Acid Waste" carboy will trigger an immediate acid-base neutralization.[1] This is exothermic (generates heat) and can pressurize the container or cause the plastic to soften/fail.
-
No Oxidizers: Anilines are reducing agents.[1] Mixing with nitric acid or peroxide waste can lead to catastrophic hypergolic ignition or explosion.[1]
Segregation Protocol
Operational Disposal Workflow
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.[1]
Figure 1: Decision logic for the segregation and packaging of hindered aniline waste. Note the critical pH check to prevent exothermic acid-base reactions in the waste stream.
Step-by-Step Procedure
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving recommended.[1] Nitrile (0.11 mm) is generally sufficient for splash protection, but Laminate film (Silver Shield) is required for prolonged handling or spill cleanup.[1]
-
Respiratory: Work inside a fume hood.[1] If outside containment, a half-mask respirator with Organic Vapor (OV) cartridges is required.[1]
-
-
Collection:
-
Labeling (RCRA Compliance):
-
Label must read: "Hazardous Waste - Toxic, Combustible" .[1]
-
List constituents explicitly: "2-Isopropyl-N,N,6-trimethylaniline, [Solvent Name]".
-
Do not use vague terms like "Organic Waste" or "Amines".
-
-
Spill Management:
Regulatory & Final Destruction Framework[1]
US EPA / RCRA Classification
While this specific isomer may not have a unique "U" or "P" list code, it falls under broader categories based on its characteristics:
-
Toxic Organic N.O.S.[1][2] (Not Otherwise Specified): If not ignitable, it is regulated due to its toxicity profile.[1]
Destruction Method
The only acceptable final disposal method is High-Temperature Incineration .[1]
-
Mechanism: The waste is injected into a kiln at >1000°C.[1]
-
NOx Control: Because this molecule is nitrogen-rich, incineration produces Nitrogen Oxides (NOx).[1] The incineration facility must be equipped with selective catalytic reduction (SCR) or wet scrubbers to capture these emissions.[1]
-
Prohibited: Never dispose of down the drain. It is toxic to methanogenic bacteria in wastewater treatment plants, potentially disrupting facility operations.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N,N-Dimethylaniline (Structural Analog).[1] PubChem.[1] [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA.gov.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues.[1] OSHA.gov.[1] [Link][1]
Personal protective equipment for handling 2-Isopropyl-N,N,6-trimethylaniline
CAS: 227199-09-9 | Class: Sterically Hindered N,N-Dialkylaniline
Part 1: Executive Hazard Profile (The "Why")
Senior Scientist Note: Do not treat this compound simply as "another organic amine." While specific toxicological data for 2-Isopropyl-N,N,6-trimethylaniline is limited compared to its parent aniline, its structural properties dictate a specific, high-risk safety profile.
-
Enhanced Lipophilicity: The addition of the N,N-dimethyl group and the isopropyl chain significantly increases the molecule's lipophilicity compared to aniline. Causality: This allows the compound to penetrate nitrile gloves and human skin more rapidly than simple aniline, leading to faster systemic distribution.
-
Methemoglobinemia Risk: Like all aromatic amines, this compound can induce methemoglobinemia (oxidizing hemoglobin to methemoglobin), causing cellular hypoxia.[1] While the steric hindrance at the 2,6-positions may slow the metabolic
-oxidation rate, it does not eliminate the risk. -
Insidious Exposure: As a liquid aromatic amine, it likely possesses a high boiling point but sufficient vapor pressure to cause chronic respiratory toxicity. It is a suspected carcinogen based on structural analogs (e.g., 2,4,6-trimethylaniline).
Part 2: Personal Protective Equipment (PPE) Matrix
Trust Protocol: Standard laboratory nitrile gloves are insufficient for prolonged contact with this substance. The following matrix is non-negotiable for safety.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Primary) | Silver Shield / 4H® (Laminate) | Critical: Aromatic amines permeate standard nitrile in <10 minutes. Laminate gloves offer >4 hours breakthrough time. |
| Hand Protection (Dexterity) | Double Nitrile (Disposable) | Only for incidental splash protection during micro-scale (<100 mg) handling. Protocol: Change outer pair immediately upon any contact. |
| Respiratory | Fume Hood (Required) | Primary control. If work must occur outside a hood (e.g., maintenance), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient. Vapors are irritating to mucous membranes; liquid splash can cause corneal opacity. |
| Body Defense | Tyvek® Lab Coat / Sleeve Covers | Cotton lab coats absorb and hold the chemical against the skin. Impervious Tyvek prevents "wicking" exposure. |
Part 3: Operational Workflow & Logic
The following workflow enforces a "Zero-Skin-Contact" policy.
3.1 Handling Logic Diagram
Figure 1: Operational safety loop ensuring engineering controls and PPE are validated before chemical exposure.
3.2 Step-by-Step Handling Protocol
1. Preparation & Weighing
-
The Setup: Place a disposable absorbent mat (pig mat) inside the fume hood. This captures micro-droplets that are invisible to the naked eye.
-
The Transfer: Never pour from the stock bottle.
-
Technique: Use a glass syringe with a long needle or a positive-displacement pipette.
-
Why: This prevents "drip-back" on the bottle threads, which is the #1 cause of glove contamination in subsequent uses.
-
-
Static Control: Aromatic amines can be combustible.[2] Ground your balance if working with >500mL.
2. Reaction Monitoring
-
Sampling: When taking TLC/HPLC aliquots, assume the outside of the pipette tip is contaminated. Eject tips directly into a solid waste jar inside the hood; do not carry them over the bench floor to a general trash bin.
3. Quenching & Cleanup
-
Acid Wash: Glassware should be rinsed with dilute HCl (1M) before removal from the hood.
-
Chemistry: This converts the lipophilic free base amine into the hydrophilic hydrochloride salt, drastically reducing its volatility and ability to penetrate skin.
-
-
Surface Decon: Wipe hood surfaces with ethanol (to solubilize) followed immediately by soapy water.
Part 4: Emergency Response & Disposal
4.1 Spill Management (Liquid)
-
Do NOT use paper towels. They increase the surface area for evaporation.
-
Action: Cover immediately with Vermiculite or Activated Carbon .
-
Neutralization: If safe, apply dilute acetic acid or HCl to the absorbent to salt-out the amine. Scoop into a double-bagged hazardous waste container.
4.2 First Aid (Specific to Anilines)
-
Skin Contact:
-
Immediate: Drench with water for 15 minutes.[3]
-
Secondary: If available, use PEG-400 (Polyethylene Glycol) mixed with water.
-
Why: Anilines are highly lipophilic; water alone may bead off. PEG-400 acts as a solubilizer to pull the chemical out of the skin pores.
-
-
Inhalation: Move to fresh air immediately. If the victim shows bluish discoloration of lips/nails (Cyanosis), administer oxygen and alert EMS immediately (Suspected Methemoglobinemia).
4.3 Disposal Strategy
-
Segregation: Do not mix with Oxidizers (Nitric acid, Peroxides). The reaction is hypergolic (can ignite spontaneously).
-
Labeling: Clearly mark waste as "Toxic: Aromatic Amines" to prevent downstream handling errors.
References & Authority
-
PubChem. (n.d.).[4] 2-Isopropyl-N,N,6-trimethylaniline (Compound).[5][6][7] National Library of Medicine. Retrieved from [Link]
-
CDC/NIOSH. (2024). Aniline: Systemic Toxicity & Skin Absorption. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 227199-09-9 | 2-Isopropyl-N,N,6-trimethylaniline - Synblock [synblock.com]
- 6. 1000512-16-2|2-(2-(Dimethylamino)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. 5339-27-5|2-(2-(Dimethylamino)phenyl)ethanol|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
